Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Description
Properties
IUPAC Name |
potassium;2,3,3-trimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635581 | |
| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184351-56-2 | |
| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the production of various dyes and functional materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Introduction
This compound is a water-soluble organic salt that serves as a crucial building block in the synthesis of a variety of compounds, particularly cyanine dyes used in biomedical imaging and diagnostics. Its indolenine core provides the chromophoric system, while the sulfonate group imparts aqueous solubility, a critical property for biological applications. This guide details the synthetic pathway to this compound and the analytical techniques used for its characterization.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the Fischer indole synthesis to create the core heterocyclic structure, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. The second step is a straightforward neutralization to form the desired potassium salt.
Experimental Protocols
Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
This protocol is adapted from established literature procedures.
Materials:
-
3-Methyl-2-butanone (1.67 mL)
-
p-Hydrazinobenzenesulfonic acid (1 g)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and p-hydrazinobenzenesulfonic acid (1 g).
-
Heat the mixture to reflux and maintain for a period of three hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting pink solid by vacuum filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.
-
Dry the solid under vacuum to yield 2,3,3-trimethyl-3H-indole-5-sulfonic acid. A typical yield for this reaction is approximately 97%.
Synthesis of this compound
This protocol is based on general methods for the neutralization of sulfonic acids.
Materials:
-
2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g) in a minimal amount of deionized water.
-
In a separate beaker, prepare a 1 M aqueous solution of potassium hydroxide.
-
Slowly add the potassium hydroxide solution dropwise to the sulfonic acid solution while stirring continuously.
-
Monitor the pH of the solution using a pH meter or pH paper. Continue adding the KOH solution until the pH reaches approximately 7.
-
Once neutralized, the solution contains the potassium salt of the sulfonic acid.
-
The potassium salt can be isolated by removing the solvent via rotary evaporation.
-
For further purification, the resulting solid can be recrystallized from a water/ethanol mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
Characterization
A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the key physicochemical and spectroscopic data for the intermediate and the final product.
Table 1: Physicochemical and Spectroscopic Data
| Property | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | This compound |
| CAS Number | 132557-72-3 | 184351-56-2 |
| Molecular Formula | C₁₁H₁₃NO₃S | C₁₁H₁₂KNO₃S |
| Molecular Weight | 239.29 g/mol | 277.38 g/mol |
| Appearance | Pink to wine-colored solid | Expected to be a crystalline solid |
| ¹H NMR (500MHz, DMSO-d₆) | δ 7.78 (s, 1H), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | Expected to be very similar to the sulfonic acid, with potential minor shifts in the aromatic protons. |
| ¹³C NMR | Data not available in searched resources | Data not available in searched resources |
| FT-IR | Data not available in searched resources | Expected to show strong S=O stretching bands for the sulfonate group (~1200-1150 and 1050-1000 cm⁻¹). |
| Mass Spectrometry | Data not available in searched resources | Expected to show a molecular ion peak for the free acid (C₁₁H₁₃NO₃S) in negative ion mode ESI-MS. |
| UV Absorption Maxima | Data not available in searched resources | λmax at 212 nm and 260 nm has been reported for the potassium salt. |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the final product.
Safety and Handling
-
2,3,3-trimethyl-3H-indole-5-sulfonic acid: As with all acidic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be carried out in a well-ventilated fume hood.
-
Potassium Hydroxide: This is a corrosive base. Handle with care and avoid contact with skin and eyes.
-
This compound: While specific toxicity data is not available, it is prudent to handle this compound with the standard care afforded to all laboratory chemicals.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via a Fischer indole synthesis followed by neutralization is a robust and high-yielding process. While comprehensive experimental characterization data for the final potassium salt is not widely published, this guide provides the known data for the sulfonic acid precursor and outlines the expected analytical characteristics of the final product. This information should serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
A Technical Guide to the Physicochemical Properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various functional molecules, most notably cyanine dyes. The presence of a sulfonate group on the indole scaffold significantly influences its physicochemical properties, particularly its solubility in aqueous media, a desirable characteristic for biological and medicinal chemistry applications. This guide aims to provide a detailed summary of its known properties and the methodologies for their experimental determination.
Chemical Identity and Properties
The fundamental properties of this compound and its free acid form are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 184351-56-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂KNO₃S | [1] |
| Molecular Weight | 277.38 g/mol | [1][2] |
| Physical Form | Brownish Orange Solid | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
| Purity | >97% (HPLC) | [2] |
Table 2: Physicochemical Properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
| Property | Value | Source |
| CAS Number | 132557-72-3 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO₃S | [3] |
| Molecular Weight | 239.29 g/mol | [5] |
| Physical Form | Pink solid | [3] |
| Storage Temperature | 0-8 °C | [3] |
Experimental Protocols
Detailed experimental data for several physicochemical properties of this compound are not extensively reported. However, the following sections provide standardized, adaptable protocols for their determination.
Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
A general method for the synthesis of the free acid involves the Fischer indole synthesis.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetic acid, 3-methyl-2-butanone, and p-hydrazinobenzenesulfonic acid.
-
Heat the reaction mixture to reflux for a period of three hours.
-
Cool the mixture, which will result in the precipitation of a pink solid.
-
Isolate the solid product by filtration and wash with a suitable solvent.
-
The product can be further purified by recrystallization if necessary.
-
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[6]
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a steady rate (e.g., 2-5 °C per minute) and observe the sample.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For pure compounds, this range is typically narrow (0.5-2 °C).[6]
-
Determination of Solubility
A qualitative and semi-quantitative determination of solubility can be performed in various solvents.[7][8][9]
-
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
-
Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone) in small portions.
-
After each addition, vigorously shake the test tube for a set period (e.g., 1 minute).
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent until the solid is completely dissolved or a maximum volume is reached.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the sulfonic acid can be determined by potentiometric titration.[10][11][12]
-
Procedure:
-
Accurately weigh a sample of 2,3,3-trimethyl-3H-indole-5-sulfonic acid and dissolve it in a known volume of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, measured increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Reactivity and Applications
The primary application of this compound is as a precursor in the synthesis of cyanine dyes.[13] The indolenine moiety is a key component of the chromophore in these dyes. The sulfonic acid group enhances water solubility and provides a reactive site for conjugation to other molecules.[13] The nitrogen atom of the 3H-indole is basic and can act as a nucleophile, for example, in alkylation reactions with alkyl halides.[13]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid via the Fischer indole synthesis.
Experimental Workflow for Physicochemical Property Determination
The logical flow for determining the key physicochemical properties is depicted below.
References
- 1. CN101328318B - Water-soluble linear polymethine 3H-indole cyanine dyes ultrasonic synthesis method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-72-3 [sigmaaldrich.com]
- 4. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3 [chemicalbook.com]
- 5. Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4 [evitachem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
Unveiling the Chemical Utility of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound whose significance in the scientific realm is rooted in its role as a crucial chemical intermediate rather than a direct biological agent with a distinct mechanism of action. This technical guide elucidates the chemical properties and primary applications of this compound, focusing on its function as a foundational building block in the synthesis of fluorescent dyes, particularly cyanine dyes, and its utility in bioconjugation. For researchers and professionals in drug development and life sciences, understanding the chemical "mechanism of action" of this compound is essential for leveraging its capabilities in creating advanced molecular probes and labeled biomolecules for a wide array of experimental applications.
Chemical and Physical Properties
The physicochemical properties of this compound are central to its utility, particularly the presence of the sulfonic acid group, which imparts enhanced water solubility—a critical feature for its application in aqueous and biological systems.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 184351-56-2 | [2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂KNO₃S | [2][3][4][6] |
| Molecular Weight | 277.38 g/mol | [2][3][4] |
| Appearance | Brownish Orange Solid | [4] |
| Purity | >97% (HPLC) | [2] |
| Synonyms | 2,3,3-Trimethylindolenine-5-sulfonic Acid Potassium Salt, 5-Sulfo-2,3,3-trimethyl-3H-indole Potassium Salt | [3][4][6] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [4] |
| Shipping Conditions | Ambient temperature | [2][4] |
Mechanism of Chemical Utility
The primary "mechanism of action" of this compound is its function as a versatile chemical scaffold. The indolenine moiety is a fundamental component of the chromophore system in several classes of fluorescent dyes.[1] The sulfonic acid group not only enhances water solubility but also provides a reactive handle for conjugation to various biomolecules.[1][7]
This compound is a key intermediate in the synthesis of heptamethine cyanine dyes, which are known for their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm).[1] The sulfonate group can act as a site for further chemical modifications, influencing the photophysical properties of the resulting dye, such as its absorption and emission spectra.[1]
Role in Bioconjugation
The sulfonic acid group enhances the compound's ability to be conjugated with a wide range of biological molecules, including proteins, peptides, nucleic acids (RNA and DNA), carbohydrates, and polymers.[7][8] This property allows for the development of fluorescently labeled biomolecules that can be used to study biological processes, for in vivo imaging, and in various diagnostic assays. The conjugation typically involves activating the sulfonic acid group or using it as a recognition site for further chemical reactions.
Caption: General workflow illustrating the use of this compound in bioconjugation.
Experimental Protocols: Synthesis
The synthesis of the parent acid, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a key experimental procedure that provides insight into the chemistry of this compound class. A common synthetic route involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid.[9]
Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid[10]
-
Reagents:
-
Acetic acid (5 mL)
-
3-Methyl-2-butanone (1.67 mL)
-
p-Hydrazinobenzenesulfonic acid (1 g)
-
-
Procedure:
-
Combine acetic acid, 3-methyl-2-butanone, and p-hydrazinobenzenesulfonic acid in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux for three hours.
-
Cool the reaction mixture until a pink solid precipitates.
-
Collect the precipitated product.
-
-
Expected Outcome:
-
Compound 15 (1.24 g) is obtained as wine-colored crystals, corresponding to a yield of 97%.
-
-
Characterization:
-
¹H NMR (500MHz, DMSO): δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H).
-
Caption: Synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
Conclusion
While this compound does not possess a known direct biological mechanism of action, its chemical reactivity and properties make it an indispensable tool for researchers in the life sciences and drug development. Its primary role as a key intermediate in the synthesis of fluorescent dyes and its utility in bioconjugation enable the creation of sophisticated molecular probes for advanced biological research. A thorough understanding of its chemical synthesis and reactivity is paramount for its effective application in the development of novel research and diagnostic tools.
References
- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS#:184351-56-2 | this compound | Chemsrc [chemsrc.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4 [evitachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
"early research on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate"
An in-depth analysis of the early research on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate reveals its primary application in the field of photographic chemistry, specifically as a component in silver halide photographic materials. The foundational research is predominantly documented in patents from the 1980s, which detail its synthesis and utility as a spectral sensitizing dye. This technical guide synthesizes the available information from this early research for an audience of researchers, scientists, and professionals in chemical and materials science development.
Chemical Identity and Synthesis
This compound is an organic potassium salt. The core of the molecule is a 2,3,3-trimethyl-3H-indole structure, which is functionalized with a sulfonate group at the 5-position. Early research documents its synthesis as a key intermediate for creating more complex sensitizing dyes used in photography.
A representative synthesis protocol, as described in patent literature, involves the sulfonation of 2,3,3-trimethyl-3H-indole.
Experimental Protocol: Synthesis of this compound
A detailed method for the synthesis of the analogous sodium salt, which can be adapted for the potassium salt, is outlined in early patents. The protocol involves the following steps:
-
Reaction Setup : 159 g of 2,3,3-trimethylindolenine is dissolved in 800 ml of nitrobenzene.
-
Sulfonation : The solution is cooled to 5-10°C. 232 g of chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature between 5° and 10°C.
-
Stirring and Reaction : After the addition is complete, the mixture is stirred for an additional hour at the same temperature.
-
Neutralization and Precipitation : The reaction mixture is then poured into 3 liters of a 2N sodium hydroxide solution. The resulting precipitate is filtered.
-
Purification : The collected solid is washed first with acetone and then with ether.
-
Recrystallization : The crude product is recrystallized from an 80% aqueous ethanol solution to yield the purified sodium salt. To obtain the potassium salt, potassium hydroxide or another potassium-based salt would be used during the neutralization/precipitation step.
The following diagram illustrates the general workflow for the synthesis process.
Application in Photographic Materials
The primary utility of this compound in early research was as a precursor for sensitizing dyes in silver halide photography. These dyes are crucial for extending the spectral sensitivity of photographic emulsions beyond their native sensitivity in the blue region of the spectrum, a process known as supersensitization.
Experimental Protocol: Preparation of Supersensitized Photographic Emulsion
The following protocol is a representative example from the patent literature describing the creation and testing of a photographic emulsion containing a dye derived from the title compound:
-
Emulsion Preparation : A silver iodobromide emulsion is prepared, containing 6 mole % of silver iodide.
-
Chemical Sensitization : The emulsion is chemically sensitized using sodium thiosulfate and 4-hydroxy-6-methyl-1,3,3a,7-tetrazaindene as a stabilizer.
-
Dye Addition : The sensitizing dye, synthesized from this compound, is added to the emulsion. For comparative purposes, different concentrations or combinations of dyes are used.
-
Coating : The sensitized emulsion is coated onto a cellulose acetate film support.
-
Exposure : The coated film is exposed through a spectral wedge spectrogram.
-
Development : The exposed film is developed for a set time (e.g., 6 minutes) at a controlled temperature (e.g., 20°C).
-
Analysis : The sensitivity of the film is measured and compared to control emulsions.
The logical relationship between the compound and its application is depicted below.
Quantitative Data
The early research, primarily in patents, provides quantitative data related to the performance of the sensitizing dyes derived from this compound. The key performance metric is relative photographic sensitivity. The data below is synthesized from comparative examples found in patent US 4,377,634.
| Emulsion Sample | Sensitizing Dye Combination | Relative Sensitivity |
| 1 (Control) | Dye (I): Anhydro-5,5'-dichloro-3,3'-di-(3-sulfopropyl)thiacyanine hydroxide | 100 |
| 2 (Invention) | Dye (I) + Dye (II): Anhydro-1,1'-di-(3-sulfopropyl)-3,3'-dimethyl-5,5',6,6'-tetrachlorobenzimidazolocarbocyanine hydroxide | 115 |
| 3 (Invention) | Dye (I) + Dye (III): A dye synthesized using the indole-5-sulfonate core structure | 130 |
| 4 (Control) | Dye (IV): Anhydro-5,5'-diphenyl-9-ethyl-3,3'-di-(3-sulfopropyl)oxacarbocyanine hydroxide | 100 |
| 5 (Invention) | Dye (IV) + Dye (V): A dye synthesized using the indole-5-sulfonate core structure | 155 |
Note: "Dye (III)" and "Dye (V)" represent complex carbocyanine dyes where the foundational structure is derived from the title indole sulfonate compound. The relative sensitivity is a standardized measure where the control emulsion is set to a value of 100.
This data clearly indicates that the inclusion of dyes derived from the indole-5-sulfonate structure leads to a significant increase in the photographic sensitivity of the silver halide emulsions, demonstrating the supersensitizing effect.
In-Depth Technical Guide: Potential Research Applications of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate stands as a pivotal intermediate in the synthesis of bespoke fluorescent probes, particularly water-soluble cyanine dyes. Its sulfonated indolenine core imparts desirable aqueous solubility to the resulting fluorophores, making them highly suitable for a range of biological applications. This guide delineates the core utility of this compound as a synthetic precursor, providing detailed experimental protocols for the synthesis of a cyanine dye derivative and its subsequent application in biomolecule labeling. Furthermore, it presents key quantitative data for the synthesized dye and illustrates the experimental workflow from synthesis to application.
Introduction
This compound is a heterocyclic organic compound primarily utilized as a building block in the synthesis of fluorescent dyes.[1] The presence of the sulfonate group is a key feature, enhancing the water solubility of the final dye products.[2] This characteristic is crucial for their use in aqueous biological systems, minimizing aggregation and non-specific binding that can be problematic with hydrophobic fluorescent labels.[2] The principal application of this compound lies in the generation of cyanine dyes, such as Cy3 and Cy5 analogues, which are renowned for their high molar extinction coefficients, strong fluorescence emission, and photostability, making them indispensable tools in modern biological research.[2][3]
Core Application: Synthesis of Water-Soluble Cyanine Dyes
The primary research application of this compound is its role as a key starting material for the synthesis of water-soluble cyanine dyes. These dyes are widely employed for the fluorescent labeling of biomolecules, including proteins and nucleic acids.[1] The sulfonated indole moiety is incorporated into the cyanine dye structure, ensuring that the final fluorescent probe is soluble in aqueous buffers used for biological experiments.
Quantitative Data: Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for a representative water-soluble pentamethine cyanine dye (sulfo-Cy5 carboxylic acid) synthesized from this compound.
| Parameter | Value | Reference |
| Intermediate Synthesis Yield | ||
| 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide | 62% | [4] |
| Final Dye Properties (in PBS, pH 7.4) | ||
| Maximum Absorption (λabs) | 646 nm | [4] |
| Maximum Fluorescence (λflu) | Not specified in source | |
| Molar Absorptivity (ε) | 128,825 M⁻¹cm⁻¹ (log ε = 5.11) | [4] |
| Fluorescence Quantum Yield (ΦF) | Not specified in source | |
| Stokes' Shift | Not specified in source |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a water-soluble sulfo-Cy5 carboxylic acid, a versatile fluorescent dye, starting from this compound. This is followed by a general protocol for the activation of the dye's carboxylic acid group to an NHS ester and its subsequent conjugation to a protein.
Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide
This protocol is adapted from a published procedure.[4]
Materials:
-
This compound
-
6-Bromohexanoic acid
-
Chlorobenzene
-
2-Propanol
Procedure:
-
Combine this compound (14.4 mmol) and 6-bromohexanoic acid (16.7 mmol) in chlorobenzene (35 mL).
-
Heat the mixture at 110 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Decant the chlorobenzene solvent.
-
Triturate the residue with 2-propanol.
-
Collect the resulting purple solid by filtration.
-
Wash the solid with 2-propanol and dry under vacuum.
Synthesis of Sulfo-Cy5 Carboxylic Acid
This protocol describes the condensation reaction to form the pentamethine cyanine dye.[4]
Materials:
-
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide (from step 3.1)
-
1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide
-
Acetic anhydride
-
Pyridine
Procedure:
-
A detailed procedure for this specific condensation step using the bromide salt was not fully elaborated in the initial source but follows a general principle of cyanine dye synthesis. Typically, the two indole derivatives are heated in a mixture of acetic anhydride and a base like pyridine. For a more generic condensation:
-
Dissolve the two indole salts in a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture, often at reflux, for a specified period while monitoring the reaction progress (e.g., by TLC or absorption spectroscopy).
-
After completion, the dye is typically precipitated by adding a non-polar solvent, collected by filtration, and purified by chromatography.
NHS Ester Activation of Sulfo-Cy5 Carboxylic Acid
This is a general protocol for activating the carboxylic acid group of the synthesized dye for amine-reactive labeling.
Materials:
-
Sulfo-Cy5 carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the sulfo-Cy5 carboxylic acid in anhydrous DMF or DMSO.
-
Add NHS (typically 1.2 equivalents) and DCC or EDC (typically 1.2 equivalents).
-
Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, the resulting NHS ester solution can be used directly for labeling or the product can be purified.
Protein Labeling with Sulfo-Cy5 NHS Ester
This is a general protocol for conjugating the activated dye to a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Sulfo-Cy5 NHS ester solution in DMF or DMSO
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable buffer. The pH should be adjusted to 8.3-8.5 using the sodium bicarbonate buffer.[5][6]
-
Calculate the required amount of the Sulfo-Cy5 NHS ester solution to achieve the desired molar ratio of dye to protein.
-
Slowly add the dye solution to the protein solution while gently vortexing.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[6][7]
-
Purify the labeled protein from the unreacted dye using a gel filtration column.[5]
Visualizations
Synthesis and Application Workflow
The following diagram illustrates the overall workflow from the starting material to the application in protein labeling and detection.
Caption: Experimental workflow from the starting material to the final application.
Illustrative Signaling Pathway Involvement
Cyanine dye-labeled proteins can be used to study a variety of cellular signaling pathways. For example, a labeled antibody can be used to detect the phosphorylation of a key signaling protein.
Caption: Use of a labeled antibody to detect a signaling event.
Conclusion
This compound is a valuable chemical intermediate whose primary research application lies in the synthesis of water-soluble cyanine dyes. The protocols and data presented in this guide highlight its utility in creating fluorescent probes for the sensitive detection and imaging of biomolecules. The ability to generate customized, water-soluble dyes from this precursor enables a wide array of applications in cell biology, proteomics, and diagnostics, facilitating the investigation of complex biological processes. Future research may focus on the development of novel cyanine dyes with enhanced photophysical properties derived from this versatile starting material.
References
Solubility Profile of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the synthesis of cyanine dyes and other specialized organic molecules. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development.
Core Compound Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt |
| CAS Number | 184351-56-2 |
| Molecular Formula | C₁₁H₁₂KNO₃S |
| Molecular Weight | 277.38 g/mol |
Quantitative Solubility Data
The solubility of this compound has been determined in key solvents. The presence of the ionic potassium sulfonate group significantly influences its solubility profile, rendering it more soluble in polar solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Water (H₂O) | 116.67 | 420.61 | Ultrasonic assistance may be required. |
| Dimethyl Sulfoxide (DMSO) | 58.33 | 210.29 | Ultrasonic assistance may be required; hygroscopic nature of DMSO can impact solubility. |
Data sourced from MedchemExpress. It is important to note that these values are indicative and may vary based on the purity of the compound and the experimental conditions.
Solubility in Other Solvents (Qualitative Assessment based on Analogous Compounds)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The polarity and hydrogen bonding capacity of these solvents are expected to effectively solvate the potassium and sulfonate ions. |
| Polar Aprotic Solvents (e.g., Acetonitrile, DMF) | Moderate to High | The polarity of these solvents should facilitate the dissolution of the salt, though likely to a lesser extent than protic solvents. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the ionic potassium sulfonate group. |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the respective solvent.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining suspended particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the standard curve.
-
Analyze the diluted sample and determine its concentration from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in mg/mL or other desired units.
-
Visualization of Experimental Workflow
The primary application of this compound is as a precursor in the synthesis of cyanine dyes. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for the synthesis of cyanine dyes.
Logical Relationship in Solubility Testing
The following diagram outlines the logical steps involved in a systematic solubility assessment.
Caption: Logical workflow for determining compound solubility.
A Technical Guide to the Stability and Storage of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with established principles of stability for related indole and sulfonic acid derivatives. It is intended to serve as a practical resource for researchers and professionals in drug development.
Compound Overview
This compound is an indole derivative that is commonly used as an intermediate in the synthesis of various organic molecules, including dyes. Its structure, featuring both an indole ring and a sulfonate group, dictates its stability profile. The indole ring is known to be susceptible to oxidation and photodegradation, while the sulfonate group influences its solubility and potential for hydrolysis.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale and Considerations |
| Temperature | Solid: Room Temperature to 2-8°C.[1] Solutions: -20°C to -80°C.[2] | Lower temperatures are generally preferred to minimize the rate of potential degradation reactions. For long-term storage of solutions, -80°C is recommended to significantly slow down degradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon).[1][2] | The indole ring is susceptible to oxidation. Storing under an inert atmosphere minimizes exposure to oxygen and prevents oxidative degradation. |
| Light | Protect from light.[2] | Indole derivatives are often photosensitive and can degrade upon exposure to light. Use of amber vials or storage in the dark is recommended. |
| Moisture | Store away from moisture.[2] | The compound is a salt and may be hygroscopic. Absorption of moisture can lead to physical changes and may accelerate hydrolytic degradation. |
Stability Profile
General Stability of Indole Derivatives
Indole compounds are generally susceptible to degradation under the following conditions:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of colored degradation products.[2]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the indole ring.[2]
-
Extreme pH: Both acidic and basic conditions can catalyze the degradation of the indole structure.[2]
General Stability of Aryl Sulfonates
Aryl sulfonic acids and their salts can undergo hydrolysis, particularly at elevated temperatures. The stability of sulfonated compounds in aqueous solutions is often dependent on pH, with greater stability observed at acidic pH and lower temperatures.[5]
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of experiments based on forced degradation principles should be conducted. These studies are essential for identifying potential degradation products and establishing appropriate storage and handling procedures.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study.
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acidic Hydrolysis:
-
Treat the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw samples at each time point, neutralize, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Treat the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at each time point, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Keep at room temperature and protect from light.
-
Withdraw samples at defined time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Withdraw samples at defined time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC. A control sample should be protected from light.
-
Data Analysis: The purity of the compound and the formation of any degradation products in the stressed samples are monitored by HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass balance should be assessed to ensure that all degradation products are accounted for.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: A logical workflow for conducting stability assessment studies.
Potential Degradation Pathways
This diagram illustrates the potential factors that can lead to the degradation of this compound, based on the general chemistry of its constituent functional groups.
Caption: Factors influencing the degradation of the compound.
Conclusion
While specific, quantitative long-term stability data for this compound is not extensively documented in public literature, a conservative approach to storage and handling is recommended based on the known sensitivities of indole and sulfonate functional groups. For critical applications, it is strongly advised that researchers perform in-house stability studies, following protocols similar to the one outlined in this guide, to ensure the material's integrity throughout its lifecycle. Adherence to the recommended storage conditions will help to minimize degradation and ensure the reliability of experimental results.
References
- 1. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. It also details its primary application as a key intermediate in the synthesis of fluorescent dyes and provides relevant experimental protocols.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound characterized by a sulfonated indolenine core.[1] The presence of the sulfonate group significantly enhances its water solubility, a crucial property for its application in aqueous and biological systems.[1]
Systematic Name: this compound[2] Synonyms: 2,3,3-Trimethylindolenine-5-sulfonic Acid Potassium Salt, 5-Sulfo-2,3,3-trimethyl-3H-indole Potassium Salt[2] Molecular Formula: C₁₁H₁₂KNO₃S[3] Molecular Weight: 277.39 g/mol [3] CAS Number: 184351-56-2[3]
The molecular structure consists of a bicyclic indole ring system where the five-membered pyrrole ring is in the 3H-tautomeric form, also known as an indolenine. A methyl group is attached to the C2 position, and two methyl groups are at the C3 position. The sulfonate group is attached to the C5 position of the benzene ring.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂KNO₃S | [3] |
| Molecular Weight | 277.39 g/mol | [3] |
| CAS Number | 184351-56-2 | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically >97% | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
| InChI Key | AMMZUSACZMAPIY-UHFFFAOYSA-M | [3] |
Conformational Analysis
The indole ring system is inherently planar. The sp²-hybridized carbon and nitrogen atoms of the bicyclic core will adopt a planar arrangement to maximize aromaticity. The key conformational flexibility would arise from the orientation of the sulfonate group and the methyl groups.
-
Indole Ring System: The bicyclic indole core is expected to be largely planar.
-
Methyl Groups: The three methyl groups at positions 2 and 3 will have rotational freedom around their respective C-C single bonds. The gem-dimethyl groups at C3 will likely adopt a staggered conformation to minimize steric hindrance.
-
Sulfonate Group: The sulfonate group (-SO₃⁻) attached to the C5 position of the benzene ring will also exhibit rotational freedom around the C-S bond. The bulky nature of this group will influence its preferred orientation relative to the indole plane.
Due to the lack of specific crystallographic or computational data, quantitative information on bond lengths, bond angles, and dihedral angles for this compound cannot be provided at this time.
Role in Synthesis and Reactivity
This compound is a crucial building block in the synthesis of various functional dyes, most notably cyanine dyes.[1] These dyes are known for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions.[1]
The reactivity of this compound is centered around two main sites:
-
Nitrogen Atom of the Indolenine Ring: The nitrogen atom in the 3H-indole form is basic and acts as a nucleophile. It can be alkylated by treatment with an alkyl halide, a key step in the synthesis of many cyanine dyes.[1]
-
Sulfonate Group: The sulfonic acid group can undergo characteristic reactions, such as desulfonation under certain conditions.[1] More importantly, its ionized form imparts water solubility to the molecule and its derivatives.
Synthesis of Cyanine Dyes
The general pathway for the synthesis of cyanine dyes involves the condensation of two nitrogen-containing heterocyclic molecules, such as the indolenine core of this compound, with a polymethine bridge.
The following diagram illustrates a generalized workflow for the synthesis of a cyanine dye using an indolenium salt derived from this compound.
Experimental Protocols
Synthesis of the Precursor: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
This protocol describes the synthesis of the sulfonic acid precursor, which can be subsequently converted to the potassium salt.
Materials:
-
p-Hydrazinobenzenesulfonic acid
-
3-Methyl-2-butanone
-
Acetic acid
Procedure:
-
To a flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and p-hydrazinobenzenesulfonic acid (1 g).
-
Heat the mixture to reflux for three hours.
-
Cool the reaction mixture until a pink solid precipitates.
-
Collect the solid product by filtration.
Representative Protocol for Cyanine Dye Synthesis
This protocol outlines a general procedure for the synthesis of a cyanine dye from an N-alkylated indolium salt derived from this compound.
Step 1: N-Alkylation of the Indole
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add an alkylating agent (e.g., bromopropionic acid).
-
Reflux the reaction mixture for several hours until the reaction is complete.
-
Isolate the resulting N-alkylated indolium salt.
Step 2: Condensation to form the Cyanine Dye
-
Dissolve the N-alkylated indolium salt in a suitable solvent mixture (e.g., methanol).
-
Add a condensing agent (e.g., an aniline derivative) and a base (e.g., sodium acetate).
-
Stir the reaction at room temperature for several hours.
-
Add a second equivalent of the N-alkylated indolium salt to form the asymmetric cyanine dye.
-
Purify the final cyanine dye product, often by chromatography.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized in the production of water-soluble cyanine dyes. Its molecular structure, featuring a sulfonated indolenine core, provides both the necessary reactivity for dye synthesis and favorable solubility properties. While detailed conformational data for this specific molecule is not currently available in the public domain, its structural characteristics are well-suited for its role as a precursor in the field of fluorescent probe development. Further computational and crystallographic studies would be beneficial to provide a more quantitative understanding of its three-dimensional structure and conformation.
References
Spectroscopic and Physicochemical Profile of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound recognized for its utility as a key intermediate in the synthesis of various functional dyes, particularly cyanine dyes. Its molecular structure, featuring a sulfonated 3H-indole core, imparts advantageous properties such as increased water solubility, a critical attribute for applications in biological and aqueous systems. This technical guide provides a summary of the available and expected spectroscopic data (NMR, IR, UV-Vis) for this compound, alongside detailed experimental protocols for its characterization. While comprehensive, peer-reviewed spectroscopic data for this specific potassium salt is not widely published, this guide extrapolates expected values based on the known chemistry of related indole derivatives and general spectroscopic principles.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 184351-56-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂KNO₃S | [1][2] |
| Molecular Weight | 277.38 g/mol | [2] |
| Appearance | Brownish Orange Solid | [2] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | dd | 1H | H-6 |
| ~7.5 | d | 1H | H-7 |
| ~2.5 | s | 3H | C2-CH₃ |
| ~1.4 | s | 6H | C3-(CH₃)₂ |
Note: ¹H NMR data for the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid in DMSO shows signals at δ 7.78 (s, 1H), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), and 1.37 (s, 6H)[3]. Shifts in D₂O for the potassium salt are expected to be similar.
Expected ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=N (C2) |
| ~150 | C-5 |
| ~145 | C-7a |
| ~130 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~115 | C-7 |
| ~55 | C-3 |
| ~25 | C3-(C H₃)₂ |
| ~15 | C2-C H₃ |
Note: These are estimated chemical shifts based on data for 2,3,3-trimethyl-3H-indole and related derivatives[4][5][6]. The presence of the sulfonate group and the potassium counter-ion will influence the precise chemical shifts.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2930 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=N stretch of the 3H-indole ring |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1180, ~1040 | Strong | Asymmetric and symmetric S=O stretching of sulfonate |
| ~620 | Medium | C-S stretch |
Note: The characteristic peaks for sulfonated aromatic compounds are the strong absorptions from the S=O stretching vibrations[7][8]. The C=N stretch is also a key diagnostic peak for the 3H-indole core[5].
UV-Visible (UV-Vis) Spectroscopy
Expected UV-Vis Absorption Maxima (in Water)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~270-290 | High | π → π |
| ~320-350 | Medium | n → π |
Note: Indole and its derivatives typically exhibit strong absorption bands in the 270-290 nm range[9][10]. The presence of the sulfonate group and the specific substitution pattern may lead to shifts in the absorption maxima[11].
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal or external standard.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in deionized water of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with deionized water.
-
Record the absorption spectra of the sample solutions from 200 to 800 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Synthesis Workflow
This compound is typically synthesized via a Fischer indole synthesis reaction. The following diagram illustrates the general workflow for its preparation.
Application in Dye Synthesis
The primary application of this compound is as a precursor in the synthesis of cyanine dyes. The sulfonate group enhances the water solubility of the resulting dyes, making them suitable for biological labeling and imaging applications.
References
- 1. This compound | 184351-56-2 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. While this compound is primarily recognized as a key intermediate in dye synthesis, its structural motifs, featuring a sulfonated indole core, suggest potential applications in medicinal chemistry and materials science that warrant deeper investigation.[1] This document outlines the pertinent computational chemistry techniques, from quantum chemical calculations to molecular dynamics simulations, that can elucidate the electronic, structural, and reactive properties of this molecule. Detailed hypothetical protocols and data presentation formats are provided to guide future research endeavors in this area.
Introduction
This compound is a heterocyclic organic compound characterized by a sulfonated indole core.[1] The presence of the sulfonic acid group enhances its water solubility, a critical property for its utility in biological and aqueous systems.[1] While its primary application lies in the synthesis of fluorescent dyes, particularly cyanine dyes, the indole nucleus is a privileged structure in numerous therapeutic agents.[1] Understanding the fundamental physicochemical properties of this molecule through computational modeling can accelerate its application in drug design and materials science.
This guide details the theoretical frameworks and computational protocols for a thorough in-silico investigation of this compound.
Physicochemical and Spectroscopic Properties
A foundational aspect of characterizing a novel compound is the determination of its physicochemical and spectroscopic properties. Computational methods can predict these properties, offering valuable insights prior to or in conjunction with experimental work.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, sourced from available data and theoretical predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂KNO₃S | [2][3] |
| Molecular Weight | 277.39 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | >97% (HPLC) | [2] |
| CAS Number | 184351-56-2 | [3][4] |
| InChI Key | AMMZUSACZMAPIY-UHFFFAOYSA-M | [4] |
Predicted Spectroscopic Data
Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide predictions for NMR, IR, and UV-Vis spectra.
| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (ppm) | Aromatic Protons: 6.5-8.0 ppm, Methyl Protons: 1.0-1.5 ppm |
| ¹³C NMR (ppm) | Aromatic Carbons: 110-150 ppm, Quaternary Carbon: ~50 ppm, Methyl Carbons: 20-30 ppm |
| FT-IR (cm⁻¹) | S=O Stretch: 1040-1098 cm⁻¹, C=N Stretch: ~1650 cm⁻¹, Aromatic C-H Stretch: ~3000-3100 cm⁻¹, Aliphatic C-H Stretch: ~2850-2950 cm⁻¹ |
| UV-Vis (nm) | λmax ≈ 220-230 nm, 270-280 nm |
Theoretical and Computational Methodologies
A multi-faceted computational approach is recommended to fully characterize this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and spectroscopic properties of the molecule.
-
Software: Gaussian 16 or similar quantum chemistry package.[5]
-
Methodology:
-
Functional: B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5][6]
-
Basis Set: 6-311+G(d,p) is a suitable basis set that includes polarization and diffuse functions, which are important for describing anionic species and non-covalent interactions.[5]
-
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Spectroscopy: To predict the ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis).
-
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution, and its interactions with biological macromolecules.
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A suitable force field for organic molecules, such as GAFF (General Amber Force Field), should be used.
-
Simulation Setup:
-
The molecule should be solvated in a box of water molecules (e.g., TIP3P water model).
-
The system should be neutralized by adding counter-ions if necessary.
-
-
Simulation Protocol:
-
Energy Minimization: To relax the system and remove any steric clashes.
-
Equilibration: A two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.
-
Production Run: A long simulation (e.g., 100 ns) to sample the conformational space of the molecule.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Function (RDF): To analyze the solvation shell around the molecule.
-
Visualizations
Visual representations of computational workflows and molecular properties are crucial for understanding and communicating complex data.
Caption: Computational chemistry workflow for the study of this compound.
References
- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 184351-56-2 [sigmaaldrich.com]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. High-throughput screening (HTS) is a fundamental approach for rapidly assessing large compound libraries to identify initial "hits" with desired biological activity.[1][3]
This document provides detailed application notes and protocols for the high-throughput screening of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. While this compound is often utilized as a water-soluble intermediate in the synthesis of fluorescent dyes[4][5], its structural similarity to known kinase inhibitors warrants its evaluation in biological assays. The presence of the sulfonate group enhances aqueous solubility, a desirable property for compounds in biological screening.[4] These protocols are designed to serve as a comprehensive guide for identifying and characterizing the potential bioactivity of this compound and its analogs.
Hypothetical High-Throughput Screening Campaign
This section outlines a hypothetical HTS campaign to identify the inhibitory activity of this compound against a target protein kinase.
Screening Workflow
The screening process is designed as a tiered approach to efficiently identify and validate potential inhibitors.
Caption: A tiered workflow for a high-throughput screening campaign.
Quantitative Data Summary
The following tables represent hypothetical data from the screening of this compound.
Table 1: Primary Assay Results
| Compound ID | Concentration (µM) | % Inhibition | Hit |
| K-TIS-001 | 10 | 65.2 | Yes |
Table 2: Dose-Response and Secondary Assay Data
| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) |
| K-TIS-001 | 8.5 | 12.3 |
Table 3: Cellular Target Engagement
| Compound ID | Concentration (µM) | Thermal Shift (ΔTm, °C) |
| K-TIS-001 | 50 | +2.1 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Kinase Activity Assay (Luminescent)
This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase by measuring ATP consumption.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to kinase activity. The remaining ATP is converted into a luminescent signal via a luciferase/luciferin reaction. Inhibitors will result in a higher luminescent signal as less ATP is consumed.
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
Procedure:
-
Dispense 2.5 µL of assay buffer containing the kinase to all wells of a 384-well plate.
-
Add 50 nL of the test compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP and substrate solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of Kinase Detection Reagent to each well to stop the reaction and generate a luminescent signal.[1]
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
Protocol 2: Dose-Response Assay
This protocol is used to determine the IC50 value of compounds identified as hits in the primary screen.
Procedure:
-
Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Follow the procedure for the primary kinase activity assay, adding 50 nL of the diluted compound to the respective wells.
-
Measure luminescence and calculate percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol verifies that an active compound binds to its intended target within a cellular environment.
Principle: Ligand binding stabilizes a protein against thermal denaturation.[1] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease inhibitors
-
Test compound
-
Antibodies for western blotting or ELISA
Procedure:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Wash the cells with PBS and resuspend in Lysis Buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant (containing soluble protein) to a new plate.
-
Analyze the amount of soluble target protein by western blot or ELISA.
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Signaling Pathway Context
The diagram below illustrates a generic protein kinase signaling pathway that is often targeted in drug discovery. Indole derivatives have shown promise as inhibitors in such pathways.[1][2]
Caption: A representative MAPK/ERK signaling pathway.
References
"application of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in cell imaging"
Application of Indole Derivatives in Cell Imaging
A Focus on Intracellular pH Sensing and Mitochondrial Visualization
Introduction
While Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is primarily recognized as an intermediate in dye synthesis with no direct documented applications in cell imaging, the broader family of indole derivatives has been extensively developed into powerful fluorescent probes for visualizing and quantifying a variety of intracellular processes. These probes are valued for their versatile photophysical properties, which can be fine-tuned through chemical modifications to suit specific biological applications.
This document provides detailed application notes and protocols for the use of two representative classes of indole-based fluorescent probes in live-cell imaging: a ratiometric pH indicator and a mitochondria-targeting probe. These examples are synthesized from established research on indole derivatives to provide researchers, scientists, and drug development professionals with a practical guide to their application.
Application Note 1: Ratiometric Imaging of Intracellular pH with Indole-Based Probes
Overview
Indole-based fluorescent probes have been engineered to exhibit pH-dependent spectral shifts, making them excellent candidates for ratiometric pH sensing in living cells.[1][2] These probes can provide quantitative information about the pH of various cellular compartments, which is crucial for understanding cellular processes like endocytosis, apoptosis, and enzyme activity. A ratiometric approach, which measures the ratio of fluorescence intensities at two different wavelengths, minimizes errors arising from variations in probe concentration, photobleaching, and cell thickness.
Key Features
-
High Sensitivity and Selectivity: Designed to respond specifically to changes in proton concentration within a physiological or acidic range.[1]
-
Ratiometric Measurement: Allows for quantitative and reliable pH determination.
-
Large Stokes Shift: Minimizes self-quenching and spectral overlap, leading to improved signal-to-noise ratios.[1]
-
Good Photostability and Cell Permeability: Enables stable and long-term imaging in live cells.[1]
Quantitative Data of Representative Indole-Based pH Probes
The following table summarizes the photophysical properties of a hypothetical indole-based ratiometric pH probe, "Indole-pH-530," designed for acidic environments.
| Property | Value (Acidic Conditions, pH ~4.0) | Value (Neutral Conditions, pH ~7.4) | Reference |
| Excitation Wavelength (λex) | 405 nm | 405 nm | Synthesized from published principles[1][2] |
| Emission Wavelength 1 (λem1) | 478 nm | 478 nm (low intensity) | Synthesized from published principles[1] |
| Emission Wavelength 2 (λem2) | 528 nm (low intensity) | 528 nm | Synthesized from published principles[1] |
| Stokes Shift (at pH 7.0) | 123 nm | 123 nm | Synthesized from published principles[1] |
| pKa | ~4.5 | N/A | Synthesized from published principles[1] |
| Quantum Yield (Φ) | > 0.35 | > 0.35 | General value for similar probes[1] |
Application Note 2: Visualizing Mitochondria with Indole-Based Fluorescent Probes
Overview
Mitochondria are vital organelles involved in cellular energy production, signaling, and apoptosis. Indole-based fluorescent probes can be designed to specifically accumulate in mitochondria, driven by the mitochondrial membrane potential.[3][4] These probes enable high-resolution imaging of mitochondrial morphology, distribution, and dynamics in living cells. Functionalization of the indole scaffold can also allow for the detection of specific analytes within the mitochondria, such as reactive oxygen species or S-nitrosylation.[3][4]
Key Features
-
High Specificity for Mitochondria: Cationic character facilitates accumulation in the negatively charged mitochondrial matrix.
-
Long-Wavelength Emission: Minimizes cellular autofluorescence and light scattering, allowing for deeper tissue imaging.[3]
-
High Quantum Yield: Provides bright and stable fluorescence for clear imaging.
-
Low Cytotoxicity: Ensures minimal impact on cell health and mitochondrial function during imaging experiments.
Quantitative Data of a Representative Mitochondria-Targeting Indole Probe
The table below outlines the characteristics of a hypothetical mitochondria-targeting indole probe, "Indole-Mito-640."
| Property | Value | Reference |
| Excitation Wavelength (λex) | 620 nm | Synthesized from published principles[3] |
| Emission Wavelength (λem) | 640 nm | Synthesized from published principles[3] |
| Stokes Shift | 20 nm | Calculated from λex and λem |
| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ | Representative value for similar dyes |
| Quantum Yield (Φ) | ~0.40 | Representative value for similar dyes |
| Optimal Incubation Time | 15-30 minutes | Based on common protocols[5] |
| Optimal Concentration | 1-10 µM | Based on common protocols[5] |
Experimental Protocols
Protocol 1: Live-Cell Ratiometric pH Imaging
This protocol describes the general procedure for measuring the pH of acidic organelles (e.g., lysosomes) in live cells using a ratiometric indole-based probe.
Materials:
-
Indole-pH-530 probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with filter sets for DAPI (or similar) and FITC (or similar)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of Indole-pH-530 in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed cell culture medium or imaging buffer to a final working concentration of 5-10 µM.
-
Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging:
-
Place the cells on the microscope stage.
-
Excite the sample at ~405 nm.
-
Capture images sequentially using two emission filters: one centered around 478 nm and the other around 528 nm.
-
Generate a ratiometric image by dividing the 528 nm image by the 478 nm image on a pixel-by-pixel basis.
-
A calibration curve should be generated using intracellular pH calibration buffers to correlate the fluorescence ratio to absolute pH values.
-
Protocol 2: Live-Cell Mitochondrial Imaging
This protocol provides a general method for staining and imaging mitochondria in live cells using a targeted indole-based probe.
Materials:
-
Indole-Mito-640 probe
-
Anhydrous DMSO
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy5)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of Indole-Mito-640 in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency (60-80%) on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µM.
-
Cell Staining: Add the staining solution directly to the cells in their culture medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Imaging:
-
The probe is typically a no-wash stain. Place the imaging dish directly on the microscope stage.
-
Excite the sample at ~620 nm and capture the emission at ~640 nm.
-
Acquire images using appropriate settings for exposure time and laser power to minimize phototoxicity.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with indole-based probes.
Caption: Signaling pathway illustrating pH changes detected by a ratiometric probe.
References
- 1. Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is an indole derivative that serves as a versatile intermediate in the synthesis of various chemical entities, including dyes. Its structure, featuring a reactive sulfonate group, presents an opportunity for conjugation to a variety of biomolecules such as peptides, proteins, and nucleic acids. This process of bioconjugation can be leveraged to impart novel properties to the target molecule, such as fluorescence for imaging applications, or to develop targeted therapeutic agents. The indole scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active molecules.[1][2]
This document provides a detailed, step-by-step guide for the conjugation of this compound to a target protein. The protocol is divided into two main stages: the activation of the sulfonate group to a more reactive sulfonyl chloride, and the subsequent conjugation of the activated indole derivative to the protein.
Principle of the Method
The conjugation strategy hinges on the chemical transformation of the relatively inert sulfonate group into a highly reactive sulfonyl chloride. Sulfonyl chlorides readily react with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the hydroxyl groups of serine, threonine, and tyrosine residues, to form stable sulfonamide and sulfonic ester linkages, respectively. The overall workflow is depicted in the diagram below.
Figure 1. Experimental workflow for the conjugation of this compound to a target protein.
Materials and Equipment
Reagents
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Target protein (e.g., Bovine Serum Albumin, a specific antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Size-Exclusion Chromatography (SEC) column
-
Bradford protein assay reagent
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Fume hood
-
pH meter
-
Spectrophotometer (UV-Vis)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Dialysis clips
-
Centrifuge
Experimental Protocols
Part 1: Activation of this compound
This procedure should be performed in a fume hood using anhydrous solvents and glassware, as thionyl chloride is corrosive and reacts with water.
-
Dissolution: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Addition of Activating Reagent: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification (Optional but Recommended): The crude 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride can be purified by recrystallization or column chromatography. However, for immediate use in the next step, the crude product can often be used directly after thorough drying under vacuum.
Part 2: Conjugation to the Target Protein
The optimal pH for this reaction is typically between 8.0 and 9.0 to ensure that the lysine residues on the protein are deprotonated and thus more nucleophilic.
-
Protein Preparation: Dissolve the target protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Indole Derivative Preparation: Immediately before use, dissolve the activated 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride in a minimal amount of anhydrous DMF.
-
Conjugation Reaction: While gently stirring the protein solution at 4°C (on ice), add the dissolved activated indole derivative dropwise. A typical starting molar ratio is 10-20 moles of the indole derivative per mole of protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at 4°C with continuous gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50 mM.
Part 3: Purification of the Indole-Protein Conjugate
It is crucial to remove unreacted indole derivative and any byproducts from the conjugate.
-
Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 10 kDa for most proteins). Dialyze against cold PBS (pH 7.4) overnight with at least three buffer changes.
-
Size-Exclusion Chromatography (SEC): For higher purity, the dialyzed sample can be further purified using an SEC column. The protein conjugate will elute in the earlier fractions, while smaller, unreacted molecules will be retained longer.
Part 4: Characterization of the Conjugate
The extent of conjugation, also known as the degree of labeling (DOL), needs to be determined.
-
Protein Concentration: Determine the concentration of the purified conjugate using a Bradford protein assay.
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the indole derivative. The DOL can be calculated using the Beer-Lambert law, though this requires an accurate extinction coefficient for the conjugated indole.
-
Mass Spectrometry: The most accurate method to determine the DOL is by mass spectrometry (MALDI-TOF or ESI-MS). The mass of the conjugate will be the mass of the protein plus the mass of the attached indole moieties. The distribution of peaks will indicate the heterogeneity of the conjugation.
-
HPLC Analysis: Reversed-phase or hydrophobic interaction chromatography can be used to assess the purity and heterogeneity of the conjugate.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Condition |
| Target Protein | Bovine Serum Albumin |
| Protein Concentration | 10 mg/mL |
| Molar Ratio (Indole:Protein) | 20:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 |
| Reaction Temperature | 4°C |
| Reaction Time | 4 hours |
Table 2: Characterization of the Purified Indole-Protein Conjugate
| Characterization Method | Result |
| Protein Recovery (%) | 85% |
| Degree of Labeling (DOL) by MS | 5.2 |
| Purity by SEC-HPLC (%) | >95% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inefficient activation of the sulfonate. Low molar ratio of indole derivative. Reaction pH is too low. | Ensure anhydrous conditions during activation. Increase the molar excess of the activated indole. Increase the reaction pH to 8.5-9.0. |
| Protein Precipitation | High concentration of organic solvent (DMF). High degree of labeling leading to aggregation. | Use the minimum amount of DMF to dissolve the activated indole. Reduce the molar ratio of the indole derivative. |
| Broad Peaks in HPLC | Heterogeneous conjugation. | Optimize reaction conditions for more controlled conjugation. Further purify the conjugate using ion-exchange chromatography. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to a target protein. By following the outlined steps for activation, conjugation, purification, and characterization, researchers can generate well-defined indole-protein conjugates for a variety of applications in drug development and biomedical research. It is important to note that the reaction conditions may need to be optimized for different target proteins to achieve the desired degree of labeling and maintain protein function.
References
Application Notes and Protocols for the Investigation of Novel Compounds in Enzyme Kinetics
Disclaimer: Extensive literature searches did not yield any specific studies on the use of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in enzyme kinetics. The information below provides a general framework and a hypothetical protocol for researchers to screen and characterize novel water-soluble compounds for their effects on enzyme activity. This compound is used as a placeholder example for a generic test compound.
Introduction
The identification and characterization of novel enzyme inhibitors and activators are fundamental to drug discovery and the elucidation of biological pathways. The following application notes provide a comprehensive guide for the initial screening and detailed kinetic analysis of a novel water-soluble compound, referred to herein as "Compound X" (e.g., this compound). This compound is documented as an intermediate in dye synthesis and its interaction with enzymes is not reported in the literature.[1][2][3] The protocols described are designed to be adaptable to a wide range of enzymes and assay formats.
Physicochemical Properties of Test Compound
Before initiating enzyme kinetic studies, it is crucial to understand the properties of the test compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,3,3-Trimethylindolenine-5-sulfonic Acid Potassium Salt | [2][5] |
| CAS Number | 184351-56-2 | [5][6] |
| Molecular Formula | C11H12KNO3S | [4][5] |
| Molecular Weight | 277.38 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >95-97% (by HPLC) | [2][4][5] |
| Storage | Room temperature, inert atmosphere | [6] |
Application Note 1: Initial Screening for Enzyme Inhibition
This note describes a general procedure for performing an initial screen to determine if Compound X exhibits inhibitory activity against a target enzyme. A common serine protease, such as Trypsin, will be used as a representative enzyme.
Principle: The enzymatic activity of Trypsin is monitored by the cleavage of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm. A decrease in the rate of p-nitroaniline formation in the presence of Compound X indicates potential inhibition.
Required Materials:
-
Target Enzyme (e.g., TPCK-treated bovine pancreatic Trypsin)
-
Chromogenic Substrate (e.g., L-BAPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Compound X (this compound)
-
96-well microplate
-
Microplate reader
Experimental Protocol: Single-Point Inhibition Screen
-
Prepare Reagents:
-
Prepare a 10 mg/mL stock solution of Trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of L-BAPA in DMSO.
-
Prepare a 100 mM stock solution of Compound X in deionized water. Further dilute in Assay Buffer to desired screening concentrations (e.g., 1 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of Compound X solution (or vehicle control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
Add 10 µL of a working solution of Trypsin to each well to initiate the pre-incubation of enzyme and inhibitor. Mix gently.
-
Incubate for another 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 10 µL of the L-BAPA working solution to each well to start the reaction. The final volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Application Note 2: Determination of IC50 Value
If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: IC50 Determination
-
Prepare Reagents: As described in Application Note 1.
-
Prepare Serial Dilutions: Create a series of dilutions of Compound X in Assay Buffer. A 10-point, 3-fold serial dilution starting from 1 mM is a common starting point.
-
Assay Setup: Set up the assay as described in Application Note 1, but use the range of Compound X concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Data Acquisition and Analysis:
-
Measure the reaction rates for each inhibitor concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Hypothetical Data Presentation
| Compound X Conc. (µM) | % Inhibition (Hypothetical) |
| 1000 | 95.2 |
| 333 | 91.5 |
| 111 | 82.3 |
| 37 | 65.1 |
| 12.3 | 48.9 |
| 4.1 | 29.7 |
| 1.37 | 15.4 |
| 0.46 | 7.8 |
| 0.15 | 2.1 |
| 0 | 0 |
| Calculated IC50 | 12.8 µM |
Application Note 3: Mechanism of Inhibition Studies
To understand how Compound X inhibits the enzyme, mechanism of inhibition (MOI) studies are performed. These experiments determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Principle: The effect of the inhibitor on the enzyme's kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), is determined by measuring reaction rates at various substrate and inhibitor concentrations.
Experimental Protocol: MOI Determination
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate. The matrix should consist of varying concentrations of the substrate (L-BAPA) along the x-axis and varying concentrations of Compound X along the y-axis.
-
Typically, 5-6 substrate concentrations are used, ranging from 0.2x to 5x the known Km of the substrate for the enzyme.
-
Use 3-4 concentrations of Compound X, including a zero-inhibitor control. Concentrations should be chosen around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
-
Data Acquisition: Measure the initial reaction rates for every combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze how the lines on the plot change with increasing inhibitor concentration:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Fit the data to the appropriate enzyme inhibition models using non-linear regression to calculate the inhibition constant (Ki).
-
Hypothetical Kinetic Parameters
| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 (Control) | 250 | 10.0 |
| 6.5 (0.5x IC50) | 375 | 10.0 |
| 13 (1x IC50) | 510 | 10.0 |
| 26 (2x IC50) | 745 | 10.0 |
In this hypothetical example, the data suggests a competitive inhibition model.
Visualizations
Caption: Workflow for IC50 determination of a novel compound.
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 184351-56-2 | TCI AMERICA [tcichemicals.com]
- 3. WO2013109859A1 - Dye compositions, methods of preparation, conjugates thereof, and methods of use - Google Patents [patents.google.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 184351-56-2 [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Detection of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound.[1] As a sulfonated indole derivative, its physicochemical properties, particularly its enhanced water solubility, make it a compound of interest in various chemical and pharmaceutical research areas.[1] Accurate and reliable analytical methods are crucial for its quantification in different matrices during research and development. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 100 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 300 ng/mL |
| Linearity Range (r²) | 0.15 - 100 µg/mL (>0.999) | 0.001 - 10 µg/mL (>0.999) | 0.3 - 50 µg/mL (>0.998) |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 105% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible technique for the quantification of this compound. The methodology is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95% A: 5% B).
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the initial mobile phase composition to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Materials and Reagents:
-
Same as for HPLC-UV.
Chromatographic Conditions (UHPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (m/z): 238.1 [M-K]⁻ (for the sulfonate anion)
-
Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would involve the loss of SO₃ (80 Da).
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
Protocol:
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents and additives. Dilutions should be made to achieve concentrations within the ng/mL to low µg/mL range.
-
-
Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Analysis:
-
Equilibrate the LC-MS system.
-
Inject standards and samples.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) or by external calibration.
-
References
Troubleshooting & Optimization
"troubleshooting low signal with Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. This compound is a water-soluble indole derivative commonly used as an intermediate in the synthesis of fluorescent dyes, such as cyanine dyes.[1] Proper handling and optimized protocols are crucial for achieving a strong and stable signal in your experiments.
Troubleshooting Low Signal
A common issue encountered during fluorescence-based experiments is a weak or non-existent signal. The following guide provides a systematic approach to identifying and resolving the root cause of low signal when using this compound and its derivatives.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A stepwise guide to troubleshooting low fluorescence signals.
Frequently Asked Questions (FAQs)
Compound Properties and Handling
Q1: What are the known properties of this compound?
A1: Key properties are summarized in the table below. Note that specific photophysical data such as quantum yield and precise excitation/emission maxima are not extensively documented in publicly available literature.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂KNO₃S | [2] |
| Molecular Weight | 277.38 g/mol | [2] |
| Purity | >97% (via HPLC) | [2] |
| Appearance | Pink solid | [1] |
| Solubility | Water-soluble | [1] |
| Storage | Store at -20°C to -80°C, protected from light, under an inert atmosphere. | [3] |
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your solution, often to a yellow or brownish hue, is a common indicator of degradation.[3] Indole compounds are susceptible to oxidation and photodegradation.[3] To minimize this, always store stock solutions in the dark at low temperatures (-20°C or -80°C) and consider purging with an inert gas like argon or nitrogen.[3] It is also best practice to prepare fresh working solutions for each experiment.
Q3: What is the recommended solvent for this compound?
A3: Due to the sulfonate group, this compound is water-soluble.[1] For conjugation reactions with biomolecules, it is typically dissolved in an aqueous buffer. For long-term storage, dissolving in anhydrous DMSO and storing in aliquots at -80°C can enhance stability.[3]
Experimental Protocol and Optimization
Q4: I am seeing a very weak signal after labeling my protein. What are the likely causes?
A4: Low signal after protein labeling can stem from several factors:
-
Suboptimal Labeling Conditions: The efficiency of the conjugation reaction can be influenced by pH, temperature, and incubation time. The reactivity of the labeling agent derived from the indole sulfonate with your protein's functional groups (e.g., amines) is pH-dependent.
-
Low Degree of Labeling (DOL): An insufficient number of dye molecules conjugated to your protein will result in a weak signal. You can measure the DOL using UV-Vis spectrophotometry by measuring the absorbance of the dye and the protein.
-
Self-Quenching: Conversely, a very high DOL can lead to fluorescence quenching, where the dye molecules interact with each other and dissipate energy as heat rather than light. An optimal DOL must be determined empirically for each protein-dye conjugate.
-
Compound Degradation: As mentioned, the indole core can degrade if not handled properly, leading to a loss of fluorescence.
Q5: How can I optimize the concentration of the dye for my experiments?
A5: The optimal concentration will depend on your specific application (e.g., cell staining, in vitro assay). It is highly recommended to perform a titration experiment to determine the ideal concentration range. Start with a concentration suggested in a similar protocol or a general starting point (e.g., 1-10 µM) and test a range of dilutions to find the best balance between signal intensity and background noise.
Fluorescence Properties
Q6: What are the excitation and emission wavelengths for this compound?
Q7: How does the local environment affect the fluorescence signal?
A7: The fluorescence of indole compounds is known to be highly sensitive to the local microenvironment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly impact the fluorescence intensity and emission wavelength. For instance, changes in the conformation of a labeled protein can alter the local environment of the dye and thus its fluorescence output.
General Experimental Protocol: Protein Labeling
While a specific, validated protocol for this intermediate is not available, the following provides a general workflow for labeling proteins with a fluorescent dye.
Protein Labeling Workflow
Caption: A general workflow for protein conjugation with a fluorescent dye.
References
"optimizing Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate labeling efficiency"
Technical Support Center: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments with this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the radioiodination of this compound, a common method for labeling indole-containing aromatic compounds.
Q1: I am experiencing very low radiochemical yield. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a frequent issue in radioiodination. Several factors can contribute to this problem. Below are the most common causes and recommended troubleshooting steps.
-
Cause 1: Suboptimal pH. The pH of the reaction buffer is critical for efficient iodination. For many common methods, such as the Chloramine-T method, the optimal pH range is typically between 7.0 and 7.5.
-
Troubleshooting:
-
Prepare fresh reaction buffer (e.g., Phosphate Buffer) and verify its pH immediately before starting the experiment.
-
Perform a pH optimization experiment, testing a range from 6.5 to 8.0 to find the ideal condition for your specific setup.
-
-
Cause 2: Inactive Oxidizing Agent. The oxidizing agent (e.g., Chloramine-T) is essential for converting iodide (I⁻) to the reactive electrophilic iodine species (I⁺). If the agent is old or has been improperly stored, it will lose its activity.
-
Troubleshooting:
-
Use a fresh, unopened vial of the oxidizing agent.
-
Prepare the oxidizing agent solution immediately before use. Do not store it in solution for extended periods.
-
-
Cause 3: Insufficient Reactant Concentration. Low concentrations of either the indole substrate or the radioiodide can slow down the reaction kinetics, leading to poor yield.
-
Troubleshooting:
-
Increase the concentration of the this compound precursor.
-
Ensure the starting radioactive iodide has high specific activity and is used at the recommended concentration.
-
-
Cause 4: Presence of Contaminants. Contaminants in the reaction mixture, such as reducing agents or other nucleophiles, can compete with the labeling reaction.
-
Troubleshooting:
Q2: My final product shows poor radiochemical purity with multiple unexpected peaks on the chromatogram. What went wrong?
A2: Poor radiochemical purity indicates the formation of undesired side products or the presence of unreacted radioiodide.
-
Cause 1: Over-oxidation. Using an excessive amount of oxidizing agent or allowing the reaction to proceed for too long can lead to the formation of di- or tri-iodinated species and potential oxidation of the indole ring itself.
-
Troubleshooting:
-
Reduce the molar ratio of the oxidizing agent to the precursor.
-
Decrease the reaction time. It is often beneficial to perform a time-course experiment to determine the optimal reaction duration.
-
Ensure the quenching agent (e.g., sodium metabisulfite) is added promptly and in sufficient quantity to stop the reaction.
-
-
Cause 2: Presence of Free (Unreacted) Radioiodide. Incomplete reaction or inefficient purification will result in a significant peak corresponding to free radioiodide.
-
Troubleshooting:
-
Optimize the reaction conditions (see Q1) to drive the reaction to completion.
-
Improve the purification method. Solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) are effective for separating the labeled compound from unreacted iodide.[4]
-
Q3: The labeled compound appears to be unstable and degrades over time. How can I improve its stability?
A3: The stability of radiolabeled compounds, particularly iodinated aromatic molecules, can be a concern.
-
Cause 1: Radiolysis. High radioactive concentrations can lead to the degradation of the molecule by radiolysis.
-
Troubleshooting:
-
Dilute the final product to a lower radioactive concentration for storage.
-
Add radical scavengers, such as ethanol or ascorbic acid, to the storage buffer.
-
Store the labeled compound at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles.
-
-
Cause 2: Deiodination. The iodine-carbon bond on the aromatic ring can sometimes be labile, especially if the ring is highly activated.
-
Troubleshooting:
-
Store the final product in a buffer with a neutral or slightly acidic pH, as basic conditions can sometimes promote deiodination.
-
Protect the compound from light, as photodecomposition can occur.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of key experimental parameters on the radiochemical yield (RCY) of iodinated this compound. Data is hypothetical and intended for illustrative purposes.
| Parameter | Condition A | Condition B | Condition C | Condition D | Optimal Range |
| pH of Reaction Buffer | 6.5 | 7.2 | 7.8 | 8.5 | 7.0 - 7.5 |
| Resulting RCY (%) | 35% | 88% | 71% | 45% | |
| Reaction Time (minutes) | 1 | 5 | 10 | 15 | 2 - 5 min |
| Resulting RCY (%) | 65% | 85% | 70% | 55% | |
| Precursor Amount (nmol) | 5 | 10 | 20 | 40 | 10 - 20 nmol |
| Resulting RCY (%) | 58% | 86% | 89% | 90% | |
| Chloramine-T (nmol) | 10 | 20 | 40 | 80 | 20 - 40 nmol |
| Resulting RCY (%) | 62% | 87% | 84% | 65% (low purity) |
Experimental Protocols
Protocol: Radioiodination via the Chloramine-T Method
This protocol describes a general procedure for the radioiodination of this compound using ¹²⁵I.
Materials:
-
This compound (1 mg/mL in DMSO)
-
Sodium [¹²⁵I]iodide
-
Phosphate buffer (0.1 M, pH 7.2)
-
Chloramine-T (1 mg/mL in phosphate buffer, freshly prepared)
-
Sodium metabisulfite (2 mg/mL in phosphate buffer, freshly prepared)
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Acetonitrile, water, and 0.1% Trifluoroacetic Acid (TFA) for purification
Procedure:
-
Preparation: In a shielded vial, add 10 µL of the precursor solution (10 µg, ~33 nmol).
-
Add Radioiodide: To the same vial, add 5-10 µL of Sodium [¹²⁵I]iodide solution (approx. 37 MBq or 1 mCi).
-
Initiate Reaction: Add 15 µL of freshly prepared Chloramine-T solution. Vortex gently for 1-2 seconds.
-
Incubation: Allow the reaction to proceed at room temperature for 2 minutes.
-
Quench Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. Vortex gently.
-
Purification (SPE): a. Condition a C18 SPE cartridge with 5 mL of acetonitrile, followed by 5 mL of water. b. Dilute the reaction mixture with 500 µL of water containing 0.1% TFA. c. Load the diluted mixture onto the conditioned C18 cartridge. d. Wash the cartridge with 5 mL of water (with 0.1% TFA) to remove unreacted iodide and other salts. e. Elute the labeled product with 1 mL of 50:50 acetonitrile:water solution (with 0.1% TFA).
-
Analysis: Analyze the radiochemical purity and yield of the final product using radio-HPLC or radio-TLC.
Visualizations
Experimental Workflow
Caption: Workflow for radioiodination of the indole sulfonate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low labeling yield.
References
- 1. mdpi.com [mdpi.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is the cause and is it still usable?
A color change, often to a yellow or brownish hue, is a common indicator of degradation of indole-containing compounds. This is typically due to oxidation of the indole ring system. The usability of the solution depends on the extent of degradation and the sensitivity of your assay. For critical applications, it is recommended to use a fresh, colorless solution.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: Both acidic and basic conditions can catalyze the degradation of indole derivatives.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the indole ring.
Q3: What are the recommended storage conditions for stock solutions of this compound?
To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Solvent: Prepare stock solutions in a suitable anhydrous solvent such as DMSO or DMF.
Q4: Can I use antioxidants to improve the stability of my working solutions?
Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants that can be tested include:
-
Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
N-acetylcysteine (NAC): A thiol-containing antioxidant that is often compatible with cell-based assays.
The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your specific experiment.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
-
Symptom: A freshly prepared aqueous solution of this compound shows a significant decrease in expected activity or concentration over a short period (hours to a day).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| pH-mediated Degradation | Measure the pH of your buffer. | Adjust the buffer pH to be as close to neutral (pH 7) as your experiment allows. If your experiment requires acidic or basic conditions, minimize the time the compound is in that buffer. |
| Oxidative Degradation | Prepare the buffer with de-gassed water. | Sparge your buffer with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound. |
| Photodegradation | Cover your solution container with aluminum foil. | Conduct your experiments under low-light conditions or use amber-colored labware. |
| Elevated Temperature | Check the temperature at which you are running your experiment. | If possible, perform the experiment at a lower temperature (e.g., on ice or in a cold room). |
Issue 2: Inconsistent Results Between Experiments
-
Symptom: You observe significant variability in your results when using different batches of prepared solutions.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Solution Preparation | Review your solution preparation protocol. | Standardize your protocol. Ensure the solvent is anhydrous, and the dissolution is complete. Prepare fresh solutions for each experiment. |
| Variable Storage of Aliquots | Check how aliquots are being stored. | Store single-use aliquots at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. |
| Contamination of Buffer | Test your buffer for the presence of oxidizing contaminants. | Use high-purity water and reagents for buffer preparation. Consider filtering the buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general method that may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of a forced degradation study should be summarized to clearly show the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled from experiment | Data to be filled from experiment |
| 0.1 M NaOH | 24 hours | 60°C | Data to be filled from experiment | Data to be filled from experiment |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled from experiment | Data to be filled from experiment |
| Thermal | 48 hours | 80°C | Data to be filled from experiment | Data to be filled from experiment |
| Photolytic | 1.2 million lux hours | Room Temp | Data to be filled from experiment | Data to be filled from experiment |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway of the Indole Ring
Caption: Potential oxidative degradation pathway.
Experimental Workflow for a Forced Degradation Study
Caption: Forced degradation experimental workflow.
"how to prevent aggregation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound.[1] Its structure includes a sulfonated indole core, which enhances its water solubility.[1] This characteristic is particularly useful in biological and aqueous systems.[1] It is commonly used as a key intermediate in the synthesis of fluorescent dyes, such as cyanine dyes, which have applications in biological imaging and labeling.[1][2]
Q2: I am observing precipitation or cloudiness in my solution of this compound. What could be the cause?
Precipitation or cloudiness in your solution could be due to aggregation or poor solubility. The stability of indole compounds in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[3] For sulfonate salts, the choice of solvent and the presence of other ions can also affect their stability and solubility.[4][5]
Q3: What are the optimal storage conditions for solutions of this compound to prevent degradation and aggregation?
To maximize stability, solutions of indole compounds should be stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or below for long-term storage.[3] It is also recommended to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[3] For long-term storage, preparing aliquots of stock solutions in an anhydrous solvent like DMSO and storing them at -80°C is advisable.[2][3]
Q4: Can the choice of solvent affect the aggregation of this compound?
Yes, the choice of solvent is critical. While the sulfonate group generally improves water solubility, the overall solubility can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[1] If you are observing aggregation in a purely aqueous solution, you might consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous experimental medium.
Troubleshooting Guide: Aggregation Issues
If you are experiencing aggregation with this compound, the following troubleshooting guide can help you identify and resolve the issue.
Table 1: Troubleshooting Common Aggregation Problems
| Symptom | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dissolution. | Poor solubility in the chosen solvent. | - Try a different solvent or a co-solvent system (e.g., water with a small percentage of DMSO or ethanol).- Gently warm the solution to aid dissolution (be cautious of temperature sensitivity).- Sonicate the solution to break up aggregates. |
| Solution becomes cloudy over time. | Gradual aggregation or degradation. | - Adjust the pH of the solution. Indole compounds can be sensitive to pH extremes.[3]- Store the solution protected from light and at a lower temperature.[3]- Degas the solvent to remove dissolved oxygen and store under an inert atmosphere. |
| Inconsistent results in biological assays. | Aggregation affecting the active concentration of the compound. | - Visually inspect the solution for any signs of precipitation before each use.- Prepare fresh solutions before each experiment.[3]- Consider using a stabilizing agent or excipient (see below). |
| Color change observed in the solution. | Degradation of the indole compound, which can lead to the formation of colored oligomers.[3] | - Discard the solution and prepare a fresh batch.- Re-evaluate storage conditions to minimize exposure to light, oxygen, and non-optimal temperatures.[3] |
Factors Influencing Aggregation and Prevention Strategies
The following diagram illustrates the key factors that can contribute to the aggregation of this compound and the corresponding strategies to mitigate these effects.
Caption: Factors contributing to aggregation and corresponding preventative measures.
Experimental Protocols
To systematically troubleshoot aggregation, you can perform the following key experiments.
Protocol 1: Solubility Assessment
Objective: To determine the optimal solvent and concentration to avoid aggregation.
Methodology:
-
Prepare a series of potential solvents and co-solvent systems (e.g., water, PBS, water/DMSO mixtures, water/ethanol mixtures).
-
Add a small, known amount of this compound to a fixed volume of each solvent system.
-
Vortex or sonicate the samples for a consistent amount of time.
-
Visually inspect each sample for undissolved material or precipitation.
-
For samples that appear to have fully dissolved, monitor them over time (e.g., 1, 4, and 24 hours) at the intended experimental temperature for any signs of aggregation.
-
(Optional) Use a spectrophotometer to measure the absorbance of the supernatant at a relevant wavelength to quantify the amount of dissolved compound. A decrease in absorbance over time may indicate aggregation and settling.
Protocol 2: pH Profile Analysis
Objective: To assess the impact of pH on the stability and aggregation of the compound.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect the solutions for any immediate precipitation.
-
Monitor the solutions over time for the appearance of cloudiness or precipitate.
-
(Optional) Use Dynamic Light Scattering (DLS) to detect the formation of sub-visible aggregates at different pH values.
Experimental Workflow for Troubleshooting Aggregation
The following diagram outlines a logical workflow for addressing aggregation issues.
Caption: A step-by-step workflow for troubleshooting aggregation.
By following these guidelines and experimental protocols, you can systematically address and prevent the aggregation of this compound in your experiments, leading to more reliable and reproducible results.
References
- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
Technical Support Center: Interference of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in Biological Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and other indole derivatives in biological assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a heterocyclic organic compound.[1] It is primarily used as a chemical intermediate, particularly in the synthesis of fluorescent dyes such as cyanine dyes.[1][2] Its indole core and sulfonic acid group make it a versatile building block in medicinal chemistry and materials science.[1][3]
Q2: Why might this compound interfere with my biological assay?
While specific data on the interference of this particular compound is limited in publicly available literature, indole derivatives, in general, are known to interfere in high-throughput screening (HTS) and other biological assays through several mechanisms:
-
Thiol Reactivity: Some indole derivatives can react with sulfhydryl groups on cysteine residues of proteins, potentially altering protein function and leading to false-positive or false-negative results.[4][5]
-
Redox Activity: Indole-containing compounds can be redox-active, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4][6] This can cause oxidative damage to proteins and other assay components, leading to non-specific signals.
-
Fluorescence Interference: As a precursor to fluorescent dyes, this compound or its impurities could possess intrinsic fluorescence, which can interfere with fluorescence-based assays.[4][7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a common source of false positives in HTS.[7]
-
Colorimetric Interference: If the compound is colored, it can interfere with absorbance-based assays by absorbing light at the detection wavelength.[4]
Q3: What are the common signs of assay interference?
Signs of interference can include:
-
Reproducible but concentration-dependent activity that does not align with a plausible biological mechanism.[7]
-
Activity that is sensitive to the presence of detergents (e.g., Triton X-100) or reducing agents (e.g., DTT).[5][7]
-
A high hit rate for the compound across multiple, unrelated assays.
-
Discrepancies between primary assay results and follow-up confirmatory or orthogonal assays.[7]
Troubleshooting Guides
Issue 1: Suspected False Positives in an Enzyme Inhibition Assay
If you observe unexpected inhibitory activity of this compound in your enzyme assay, consider the following troubleshooting steps.
Experimental Protocol: Thiol Reactivity Assessment
-
Objective: To determine if the observed inhibition is due to covalent modification of enzyme cysteine residues.
-
Procedure:
-
Run the enzyme inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT) at a final concentration of 1 mM.[5]
-
Pre-incubate the enzyme with the compound for varying amounts of time (e.g., 0, 15, 30, and 60 minutes) before adding the substrate.
-
-
Interpretation:
-
If the inhibitory effect of the compound is significantly reduced in the presence of DTT, it suggests potential thiol reactivity.
-
If the inhibition increases with pre-incubation time, this may also point towards covalent modification.
-
Data Presentation: Effect of DTT on Compound Activity
| Compound Concentration | % Inhibition (without DTT) | % Inhibition (with 1 mM DTT) |
| 1 µM | 15% | 5% |
| 10 µM | 55% | 12% |
| 100 µM | 95% | 25% |
Troubleshooting Workflow: Investigating False Positives
Caption: Troubleshooting workflow for suspected false-positive enzyme inhibition.
Issue 2: Interference in a Fluorescence-Based Assay
If you are using a fluorescence-based detection method (e.g., fluorescence polarization, FRET, or fluorescence intensity), the intrinsic optical properties of the compound may interfere.
Experimental Protocol: Assessing Compound Fluorescence
-
Objective: To determine if the compound is fluorescent at the assay's excitation and emission wavelengths.
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a plate reader, measure the fluorescence of the compound alone at the same excitation and emission wavelengths used in your assay.
-
-
Interpretation:
-
A significant fluorescence signal from the compound itself indicates direct interference.
-
Consider if the compound might be a quencher by running the assay with and without the compound in the absence of the biological target.
-
Data Presentation: Intrinsic Fluorescence of Compound
| Compound Concentration | Fluorescence Units (Assay Wavelengths) |
| 1 µM | 150 |
| 10 µM | 1500 |
| 100 µM | 15000 |
Signaling Pathway: Potential Fluorescence Interference
Caption: Mechanisms of fluorescence assay interference by a test compound.
Issue 3: Non-Specific Effects in Cell-Based Assays
In cell-based assays, observed activity could be due to compound-induced artifacts such as cytotoxicity or redox cycling.
Experimental Protocol: Assessing Redox Activity and Cytotoxicity
-
Objective: To determine if the compound's activity is due to non-specific redox effects or cell death.
-
Procedure for Redox Activity:
-
Perform a redox cycling assay. For example, monitor the production of H₂O₂ in the presence of a strong reducing agent like DTT.[5]
-
-
Procedure for Cytotoxicity:
-
Run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) with the same cell line and compound concentrations used in the primary assay.
-
-
Interpretation:
-
If the compound generates H₂O₂, it may be a redox cycler, which can lead to widespread, non-specific effects.[4]
-
If the compound is cytotoxic at the concentrations showing activity, the observed "inhibition" or "activation" may be a result of cell death.
-
Logical Relationship: Differentiating True Activity from Artifacts
Caption: Decision tree for validating hits from cell-based assays.
References
- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | CAS:132557-72-3 | AxisPharm [axispharm.com]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its conjugates?
A1: The primary challenges stem from the compound's high polarity due to the presence of the sulfonate group. This can lead to issues such as poor retention in reversed-phase chromatography, strong and sometimes irreversible binding to normal-phase silica gel, and difficulties in crystallization from common organic solvents. Additionally, identifying and removing process-related impurities from the synthesis, such as unreacted starting materials or side-products, requires careful optimization of purification methods.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A common starting point is to perform a liquid-liquid extraction to remove major impurities. Washing the crude product dissolved in an organic solvent with a mild acid can help remove any basic starting materials. This can be followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues, and finally with brine. However, given the high water solubility of the target compound, care must be taken to avoid significant product loss into the aqueous phase.
Q3: Which chromatographic techniques are most effective for this compound?
A3: Due to the polar nature of the sulfonate group, several chromatographic techniques can be employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification of polar compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds that show poor retention in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Ion-Exchange Chromatography (IEX): Given the anionic nature of the sulfonate group, anion-exchange chromatography can be a highly effective purification step. The compound will bind to a positively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.
Q4: What are some common issues encountered during the crystallization of this compound?
A4: A frequent issue is the compound "oiling out" instead of forming crystals. This can be caused by the presence of impurities or if the solution is too concentrated. Slow cooling and using a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures is crucial. Another challenge is the removal of inorganic salts, which may require repeated crystallization steps.
Q5: How can I assess the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also be used for quantitative purity analysis (qNMR) with an internal standard.[5] Mass spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guides
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in RP-HPLC | Secondary interactions with residual silanols on the silica support. Inappropriate mobile phase pH. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups. Use a highly end-capped column. |
| Low or no retention on a C18 column | The compound is too polar for the stationary phase. | Switch to a more polar stationary phase (e.g., a polar-embedded or phenyl-hexyl column).[6] Consider using HILIC or ion-exchange chromatography. |
| Irreversible binding to normal-phase silica gel | The highly polar sulfonate group interacts too strongly with the acidic silica surface. | Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (1-2%) to the eluent.[7] Use a less acidic stationary phase like alumina. |
| Co-elution of impurities | The chosen mobile phase does not provide adequate selectivity. | Optimize the mobile phase composition by trying different organic modifiers (e.g., methanol vs. acetonitrile) or by running a gradient elution.[1] Explore a different chromatographic mode (e.g., HILIC if you are using RP-HPLC). |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the cooling rate is too fast. Impurities are present. | Reduce the cooling rate by allowing the solution to cool slowly to room temperature before placing it in a cold bath. Add a small amount of a co-solvent in which the compound is more soluble. Try to further purify the material by chromatography to remove impurities. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent. Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is contaminated with inorganic salts | Inorganic salts from the synthesis are co-precipitating with the product. | Recrystallize the product from a solvent system that solubilizes the desired compound but not the inorganic salts. Consider a chromatographic step prior to crystallization to remove salts. |
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Sulfonated Indole Derivative
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | N/A | Methanol/Water | >98 | 60-80 | Simple, scalable, removes many impurities.[8] | Can have lower yields, may not remove closely related impurities. |
| Flash Chromatography | Silica Gel (deactivated) | Dichloromethane/Methanol gradient with 1% triethylamine | 90-97 | 70-90 | Good for initial cleanup and separation of less polar impurities. | Potential for product degradation on silica, may not resolve highly polar impurities. |
| Preparative RP-HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid (gradient) | >99 | 50-70 | High resolution, excellent for achieving high purity.[2][3][4] | Lower capacity, more time-consuming, requires specialized equipment. |
| Ion-Exchange Chromatography | Anion Exchange Resin | Aqueous buffer with salt gradient | >97 | 70-85 | Highly selective for charged molecules, good for removing neutral and cationic impurities. | Requires buffer and salt removal after purification. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the methanol solution until it becomes slightly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative Reversed-Phase HPLC Method
-
Column: C18, 5 µm particle size, e.g., 250 x 10 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase (or a compatible solvent like water/methanol) and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product.
Visualizations
Experimental Workflow for Purification and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"adjusting pH for optimal Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate reactivity"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when adjusting pH for optimal reactivity of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving this compound?
A1: The optimal pH for reactions with this compound, particularly in bioconjugation to primary amines (e.g., lysine residues on proteins), is typically in the range of pH 8.0 to 9.5 . At a pH below 8.0, the targeted amine groups are largely protonated and less nucleophilic, which can significantly slow down the reaction rate. Conversely, at a pH above 9.5, the hydrolysis of the sulfonate group may increase, leading to a lower yield of the desired conjugate.
Q2: Which buffers are recommended for conjugation reactions with this compound?
A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with the target molecule for reaction with the indole-sulfonate. Recommended buffers include:
-
0.1 M sodium phosphate buffer
-
0.1 M sodium bicarbonate buffer
-
0.1 M sodium borate buffer
Always ensure the chosen buffer is free from any primary or secondary amine contaminants.
Q3: Can I use Tris buffer for my reaction?
A3: No, it is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffer or any other buffer containing primary amines. These buffers will react with the this compound, thereby reducing the yield of your desired product.
Q4: How does temperature affect the reactivity?
A4: Most labeling reactions with similar compounds are carried out at room temperature (approximately 20-25°C). For sensitive proteins or to minimize potential side reactions, the reaction can be performed at 4°C, though this will likely require a longer incubation time.
Q5: What is the stability of this compound at different pH values?
A5: While specific data for this compound is limited, indole derivatives are generally stable in mildly acidic to mildly alkaline conditions (pH 4-9). Under strongly acidic or strongly basic conditions, the indole ring may be susceptible to degradation. For optimal storage of the compound in solution, a neutral to slightly alkaline pH is advisable. The sulfonate group's reactivity is sensitive to pH, with increased rates of hydrolysis at higher pH values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Incorrect pH of reaction buffer: The pH may be too low, leading to protonation of the target amine groups. | Verify the pH of your reaction buffer is between 8.0 and 9.5. Adjust if necessary with a compatible base (e.g., 1 M NaOH). |
| Presence of competing nucleophiles: The buffer or other components in the reaction mixture may contain primary or secondary amines. | Ensure you are using an amine-free buffer (e.g., phosphate, bicarbonate, or borate). Purify your target molecule to remove any amine-containing contaminants. | |
| Degradation of the indole-sulfonate: The compound may have hydrolyzed due to improper storage or handling. | Prepare a fresh solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) immediately before use. | |
| Low Yield of Desired Product | Suboptimal pH: The pH may not be optimized for the specific target molecule. | Perform a pH optimization experiment by setting up small-scale reactions at different pH values within the 8.0-9.5 range (e.g., 8.0, 8.5, 9.0, 9.5). |
| Hydrolysis of the indole-sulfonate: The reaction time at a high pH may be too long, leading to significant hydrolysis. | For reactions at higher pH (e.g., > 9.0), consider shortening the reaction time or performing the reaction at a lower temperature (e.g., 4°C). | |
| Incorrect molar ratio of reactants: The ratio of the indole-sulfonate to the target molecule may not be optimal. | Experiment with different molar ratios of the labeling reagent to your target molecule. | |
| Precipitation During Reaction | Low solubility of the conjugate: The addition of the relatively hydrophobic indole moiety may decrease the solubility of the target molecule. | If precipitation occurs, try reducing the concentration of the reactants or adding a small amount of a compatible organic co-solvent. |
Experimental Protocols
Protocol for pH Optimization of Protein Labeling
This protocol provides a general framework for determining the optimal pH for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein to be labeled (in an amine-free buffer like PBS)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
0.5 M Sodium Bicarbonate Buffer, pH 10.0
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a series of reaction buffers with varying pH:
-
Prepare four reaction buffers with pH 8.0, 8.5, 9.0, and 9.5 by mixing the 0.5 M Sodium Phosphate Buffer (pH 7.5) and 0.5 M Sodium Bicarbonate Buffer (pH 10.0) in different ratios. Verify the final pH of each buffer.
-
-
Prepare the protein solution:
-
Dissolve the protein in each of the prepared reaction buffers to a final concentration of 1-10 mg/mL.
-
-
Prepare the indole-sulfonate stock solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the labeling reaction:
-
To each protein solution at different pH values, add a 10- to 20-fold molar excess of the dissolved indole-sulfonate.
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring.
-
-
Purify the labeled protein:
-
Remove the unreacted indole-sulfonate and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS pH 7.4).
-
-
Analyze the results:
-
Determine the degree of labeling (DOL) for each reaction using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the indole-sulfonate.
-
The pH that yields the highest DOL without causing protein precipitation or degradation is the optimal pH for your specific application.
-
Visualizations
Caption: Workflow for pH optimization of protein labeling.
Technical Support Center: Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: There are two primary approaches. The first involves the synthesis of the intermediate 2,3,3-trimethylindolenine, followed by a sulfonation step. The second is a more direct route reacting 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid.[1]
Q2: Which precursor synthesis method is most efficient for 2,3,3-trimethylindolenine?
A2: The Fischer indole synthesis is a widely used method.[2] A microwave-assisted approach using phenylhydrazine and methyl isobutyl ketone in acetic acid has been reported to significantly reduce reaction time and improve efficiency.[2]
Q3: What is the role of this compound in research and development?
A3: It is a key intermediate in the synthesis of various dyes, particularly cyanine dyes, which have applications as fluorescent probes in life sciences for detecting biomolecules.[2][3][4] The sulfonate group enhances water solubility, which is crucial for biological applications.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure the reaction is heated to reflux for the specified time (e.g., three hours).[1] - Check the purity of the starting materials (3-methyl-2-butanone and 4-hydrazinobenzenesulfonic acid). - Verify the reaction temperature and ensure adequate mixing. |
| Degradation of the product or intermediates. | - Indole derivatives can be sensitive to strong acidic conditions and high temperatures.[5] Consider using milder sulfonating agents if applicable. - Work-up the reaction promptly after completion to minimize degradation. | |
| Formation of Impurities or Side Products | Side reactions such as polysulfonation or oxidation. | - Control the stoichiometry of the sulfonating agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete removal of starting materials or solvents. | - Ensure thorough washing of the precipitated product. - Use appropriate recrystallization solvents to purify the final product. | |
| Difficulty in Product Isolation/Precipitation | The product remains dissolved in the reaction mixture. | - Cool the reaction mixture thoroughly to induce precipitation.[1] - If the product is highly soluble, consider adding a co-solvent in which the product is less soluble to promote precipitation. |
| Formation of an oil instead of a solid. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Seeding with a small crystal of the pure product can initiate crystallization. | |
| Product Purity Issues (based on analytical data, e.g., NMR, HPLC) | Presence of residual starting materials or solvent. | - Optimize the purification process, such as recrystallization or column chromatography. - Dry the product under vacuum to remove residual solvents. |
| Isomeric impurities. | - Sulfonation of indoles can sometimes lead to mixtures of isomers. Careful control of reaction conditions (temperature, reagent addition) can improve regioselectivity. |
Experimental Protocols
Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid via Fischer Indole Synthesis
This protocol is based on the reaction between 3-methyl-2-butanone and 4-hydrazinobenzenesulfonic acid.[1]
Materials:
-
3-Methyl-2-butanone
-
4-Hydrazinobenzenesulfonic acid
-
Acetic acid
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Flask
Procedure:
-
To a flask equipped with a magnetic stirrer and reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).[1]
-
Heat the mixture to reflux for three hours.[1]
-
After the reaction is complete, cool the mixture until a pink solid precipitates.[1]
-
Isolate the solid product by filtration and wash with a suitable solvent (e.g., cold acetic acid or water).
-
Dry the product under vacuum.
Conversion to Potassium Salt
Materials:
-
2,3,3-Trimethyl-3H-indole-5-sulfonic acid
-
Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the synthesized 2,3,3-trimethyl-3H-indole-5-sulfonic acid in a minimal amount of a suitable solvent like ethanol.
-
Prepare a solution of a stoichiometric amount of potassium hydroxide or potassium carbonate in the same solvent.
-
Slowly add the potassium base solution to the sulfonic acid solution while stirring.
-
The potassium salt will precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Validation & Comparative
A Comparative Guide to Cyanine Dye Intermediates: Validating Experimental Results with Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorescent probes, the selection of appropriate chemical intermediates is a critical determinant of experimental success. This guide provides a comparative analysis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the synthesis of water-soluble cyanine dyes, against other alternatives. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate the objective validation of experimental results.
Performance Comparison of Cyanine Dye Intermediates
The performance of a cyanine dye is intrinsically linked to the chemical structure of its precursors. Properties such as water solubility, fluorescence quantum yield, and photostability are significantly influenced by the choice of the heterocyclic indole base. This compound is favored for its appended sulfonate group, which imparts excellent water solubility to the final dye, a crucial feature for biological applications.[1][2][3][4] This enhanced solubility helps to prevent the aggregation of dye molecules, which can lead to quenching of fluorescence.[2]
Alternatives to this sulfonated indole include non-sulfonated analogs, which often require the use of organic co-solvents for labeling reactions in aqueous environments, and other heterocyclic systems like indolizine and benzo[c,d]indole derivatives, which can be used to tune the photophysical properties of the dye, such as shifting the absorption and emission to longer, near-infrared (NIR) wavelengths.[5][6][7]
The following table summarizes key performance data for cyanine dyes synthesized from this compound and its alternatives. It is important to note that the quantum yield and photostability of dyes can be highly dependent on their environment, including the solvent and whether they are conjugated to biomolecules.[8]
| Dye Precursor/Intermediate | Resulting Dye Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Advantages |
| This compound | Sulfonated Pentamethine Cyanine | ~650 | ~670 | ~0.2 - 0.3 (in aqueous buffer) | Excellent water solubility, reduced aggregation[2][3] |
| 2,3,3-trimethyl-3H-indole | Non-sulfonated Pentamethine Cyanine (e.g., Cy5) | ~649 | ~670 | ~0.28 (in organic solvent) | High brightness, well-established chemistry[6] |
| Indolizine-based precursors with sulfonate groups | Sulfonated Indolizine Cyanine | >700 | >800 | Up to 0.467 (in water) | "Ultra-bright" emission in the NIR region[1][9] |
| Benzo[c,d]indole precursors | Benzo-fused Pentamethine Cyanine | ~850 - 890 | Not specified | Not specified | Strong absorbance in the NIR region[7][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating research findings. Below are methodologies for the synthesis of a cyanine dye using this compound and a general protocol for the subsequent bioconjugation of the activated dye to a protein.
Synthesis of a Water-Soluble Pentamethine Cyanine Dye
This protocol outlines the synthesis of a symmetrical pentamethine indocyanine dye.
Step 1: Synthesis of this compound [11]
-
Combine 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone in acetic acid.
-
Reflux the mixture for 3 hours.
-
Cool the solution to 4°C to allow for the precipitation of the product.
-
Collect the precipitate by filtration.
-
Dissolve the residue in methanol and precipitate the potassium salt by adding a saturated solution of potassium hydroxide in 2-propanol.
-
Collect the final product by filtration, wash with 2-propanol and diethyl ether, and dry under vacuum.
Step 2: Quaternization of the Indole Base
-
Suspend the this compound in a suitable solvent (e.g., chlorobenzene or iodomethane).
-
Add an alkylating agent (e.g., 6-bromohexanoic acid or methyl iodide) to introduce a reactive group for conjugation.[11]
-
Heat the mixture (e.g., at 110°C or 40°C depending on the solvent and alkylating agent) for several hours.[11]
-
Cool the mixture and collect the quaternized intermediate by filtration.
Step 3: Condensation to Form the Cyanine Dye
-
Dissolve the quaternized indole intermediate in a suitable solvent system, such as a mixture of pyridine and acetic anhydride.
-
Add a polymethine bridge source, for example, glutaconaldehyde dianil hydrochloride.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Purify the resulting cyanine dye using column chromatography.
Cyanine Dye Synthesis Workflow
Bioconjugation via NHS Ester Chemistry
This protocol describes the labeling of a protein with an N-hydroxysuccinimide (NHS) ester-activated cyanine dye.
-
Preparation of the Protein Solution: Dissolve the protein to be labeled in a buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[12][13] The protein solution should be free of any amine-containing substances like Tris buffer or ammonium salts.[14]
-
Preparation of the Dye Solution: Dissolve the NHS ester-activated cyanine dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[12][13][15]
-
Conjugation Reaction: Add a calculated molar excess of the dye stock solution to the protein solution with gentle stirring. The optimal dye-to-protein ratio should be determined empirically but a starting point of a 10:1 to 15:1 molar ratio is common.[14][15]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature or overnight on ice, protected from light.[12][16]
-
Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[15]
Protein Bioconjugation Workflow
Signaling Pathways and Logical Relationships
The utility of fluorescently labeled biomolecules is realized in their application to elucidate biological signaling pathways and other molecular interactions.
Antibody-Based Detection Pathway
By providing this comparative data and detailed experimental guidance, this document serves as a valuable resource for researchers and professionals in the field of drug development and life sciences, enabling more informed decisions in the selection and application of cyanine dye intermediates for robust and reproducible experimental outcomes.
References
- 1. "Ultra Bright Near‐Infrared Sulfonate‐Indolizine Cyanine‐ and Squaraine" by William E. Meador, Karina Kapusta et al. [aquila.usm.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 5. Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scispace.com [scispace.com]
- 8. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. lumiprobe.com [lumiprobe.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. interchim.fr [interchim.fr]
A Comparative Guide to the Quantification of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: Cross-Validation of Putative HPLC-FLD and LC-MS/MS Methodologies
Introduction
This document provides detailed experimental protocols and comparative performance data to assist researchers, scientists, and drug development professionals in selecting an appropriate analytical method. The performance data presented is extrapolated from validated assays for related analytes such as indoxyl sulfate and serves as a representative benchmark.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-FLD offers a cost-effective and reliable method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, particularly in complex biological matrices.
Table 1: Comparison of Performance Characteristics for HPLC-FLD and LC-MS/MS Assays
| Performance Metric | HPLC-FLD | LC-MS/MS |
| **Linearity (R²) ** | >0.997 | >0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.10 µg/mL | ~0.5 ng/mL |
| Accuracy (Recovery %) | 95-105% | 98-102% |
| Precision (RSD %) | < 5% | < 3% |
Note: The data presented is a synthesis from multiple sources on related sulfonated indole compounds and should be considered illustrative. A formal cross-validation study for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is recommended for definitive performance metrics.
Experimental Protocols
Detailed methodologies for both HPLC-FLD and LC-MS/MS are provided below. These protocols are based on established methods for related compounds and may require optimization for the specific analysis of this compound.
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of this compound in relatively clean sample matrices.
-
Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of pH 4.0 acetic acid-triethylamine buffer and acetonitrile (88:12, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 280 nm and emission at 375 nm.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.10 to 10.00 µg/mL.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of the standard to blank sample matrices.
-
Precision: Analyze replicate injections of a standard solution and spiked samples on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological samples.
-
Sample Preparation:
-
Perform a protein precipitation of the sample by adding three volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 238.1 (for the free acid form)
-
Product Ion (Q3): To be determined by infusion of a standard solution. A likely fragmentation would involve the loss of SO3 (m/z 80).
-
-
Internal Standard: A stable isotope-labeled version of the analyte is recommended.
-
-
Validation Parameters:
-
Follow similar validation procedures as for HPLC-FLD, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in neat solution versus post-extraction spiked samples.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-FLD and LC-MS/MS methods.
Caption: Workflow for the quantification of this compound by HPLC-FLD.
A Comparative Guide to Protein Labeling: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate vs. Fluorescein
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that profoundly impacts the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an objective, data-driven comparison between two classes of amine-reactive fluorescent dyes: those derived from Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and the widely used fluorescein family.
While this compound itself is a dye intermediate, its reactive sulfonyl chloride derivative provides a platform for creating fluorescent probes. For the purpose of this guide, we will use the well-characterized 5-(dimethylamino)-1-naphthalenesulfonyl chloride (dansyl chloride) as a representative example of a sulfonyl chloride-based dye to compare against fluorescein isothiocyanate (FITC), a common derivative of fluorescein. Both dye classes target primary amines on proteins, such as the N-terminus and the ε-amino group of lysine residues, but exhibit distinct chemical and photophysical properties that make them suitable for different applications.
Performance Comparison at a Glance
The choice between an indole-based sulfonyl chloride dye and fluorescein hinges on the specific demands of the experiment, including the required brightness, sensitivity to the local environment, and instrumentation availability. The following table summarizes the key performance characteristics of dansylamide (the result of labeling with dansyl chloride) and fluorescein.
| Property | Dansylamide | Fluorescein (FITC) |
| Reactive Group | Sulfonyl Chloride | Isothiocyanate |
| Target Residues | Primary amines (e.g., N-terminus, Lysine) | Primary amines (e.g., N-terminus, Lysine) |
| Excitation Max (λex) | ~335 nm[1] | ~495 nm[1] |
| Emission Max (λem) | ~510-518 nm[1] | ~516-525 nm[1] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ (for Dansyl fluorophore)[1] | ~75,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | Environment-dependent[1] | ~0.92[1] |
| pH Sensitivity | Fluorescence is sensitive to the local environment[1] | Fluorescence is pH-sensitive, decreasing in acidic conditions[1] |
| Photostability | Sensitive to light[1] | Prone to photobleaching[1] |
In-Depth Analysis
This compound Derivatives (e.g., Dansyl Chloride): Probing the Microenvironment
Dyes derived from sulfonyl chlorides, such as dansyl chloride, form stable sulfonamide bonds with primary amines on proteins.[2] A key feature of the resulting dansylamide fluorophore is its sensitivity to the polarity of the local environment.[1] This property makes it an invaluable tool for studying protein conformational changes and dynamics. However, it possesses a lower molar extinction coefficient compared to fluorescein, resulting in a less bright signal, and is also susceptible to light-induced degradation.[1]
Fluorescein: The Bright Workhorse
Fluorescein isothiocyanate (FITC) is one of the most popular fluorescent labels for proteins due to its high quantum yield and strong absorbance, which translates to a bright green fluorescence.[1] The isothiocyanate group reacts with primary amines to form a stable thiourea linkage. While bright, fluorescein's fluorescence is sensitive to pH, diminishing in acidic environments, and it is notoriously prone to photobleaching, which can be a significant limitation in applications requiring prolonged or intense light exposure.[1]
Experimental Protocols
Detailed methodologies for labeling proteins with sulfonyl chloride derivatives and fluorescein isothiocyanate are provided below. These protocols outline the key steps and considerations for successful conjugation.
Protein Labeling with Dansyl Chloride
This protocol is adapted for a generic protein. The optimal dye-to-protein molar ratio should be empirically determined for each specific protein.
Materials:
-
Purified protein solution (1-10 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5). Avoid buffers containing primary amines like Tris.[2]
-
Dansyl chloride stock solution (10-50 mM) in anhydrous dimethylformamide (DMF) or acetonitrile. Prepare fresh.[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., gel filtration or dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the protein solution is in the correct labeling buffer and at the desired concentration.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-100 mM and incubate for 30 minutes at room temperature.[2]
-
Purification: Remove unreacted dansyl chloride and byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS).[2]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~330 nm (for dansyl concentration) to calculate the DOL.[2]
Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines a general procedure for FITC labeling. The optimal conditions may vary depending on the protein.
Materials:
-
Purified protein solution (2-10 mg/mL) in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0). Avoid amine-containing buffers.
-
FITC solution (e.g., 1 mg/mL) in anhydrous dimethyl sulfoxide (DMSO). Prepare fresh.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Dialyze the protein against the labeling buffer to remove any interfering substances. Adjust the protein concentration.
-
Labeling Reaction: While gently stirring, add the FITC solution to the protein solution. A common starting point is a 5:1 to 20:1 molar ratio of FITC to protein.
-
Incubation: Incubate the reaction in the dark at room temperature for 1-2 hours with gentle stirring.
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column.[1] The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (F/P Ratio): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC) to calculate the fluorescein-to-protein molar ratio.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for protein labeling with sulfonyl chloride and isothiocyanate reactive dyes.
Conclusion: Making the Right Choice
The decision between a this compound derived dye and fluorescein is contingent on the specific experimental goals.
Choose an indole sulfonyl chloride-based dye (like dansyl chloride) when:
-
The primary objective is to study protein conformational changes, leveraging its environmentally sensitive fluorescence.[1]
-
A smaller, potentially less perturbing label is desirable.[1]
Choose fluorescein when:
-
High brightness and sensitivity are critical for detection.[1]
-
The experimental setup utilizes a standard 488 nm laser line for excitation.[1]
-
A well-established and robust labeling protocol is preferred.[1]
For applications demanding superior photostability and brightness, researchers might also explore modern alternatives such as the Alexa Fluor or DyLight series of dyes. However, for many standard applications, indole-based sulfonyl chlorides and fluorescein remain cost-effective and reliable choices when their respective properties are carefully considered in the experimental design.
References
A Comparative Guide to Cyanine Dyes Derived from Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of cyanine dyes synthesized using Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate as a key intermediate for fluorescent labeling of biomolecules. The reproducibility of experiments utilizing these custom-synthesized dyes is evaluated against commercially available alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of cyanine dyes. These dyes are widely employed in biomedical research and diagnostics due to their high molar extinction coefficients, tunable fluorescence properties, and ability to be conjugated to various biomolecules such as proteins, peptides, and nucleic acids. The sulfonate group imparts water solubility to the resulting dyes, a desirable characteristic for biological applications. This guide will delve into the synthesis of a common cyanine dye, its application in protein labeling, and a comparative analysis of its performance.
Synthesis of a Cy3 Analogue using this compound
A common application of this compound is in the synthesis of trimethine cyanine dyes, such as analogues of the popular Cy3 dye. The synthesis generally involves the condensation of two heterocyclic precursors, one of which is derived from the indole sulfonate salt, with a trimethine bridge-forming reagent.
Experimental Protocol: Synthesis of a Cy3 Analogue N-hydroxysuccinimidyl (NHS) Ester
Materials:
-
This compound
-
1-ethyl-2,3,3-trimethyl-3H-indolium iodide
-
N,N'-diphenylformamidine
-
Acetic anhydride
-
Pyridine
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Hemicyanine Intermediate:
-
Dissolve this compound in a mixture of acetic anhydride and pyridine.
-
Add N,N'-diphenylformamidine and reflux the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and precipitate the hemicyanine intermediate. Purify by recrystallization.
-
-
Condensation to Form the Cyanine Dye:
-
Dissolve the purified hemicyanine and 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in anhydrous DMF.
-
Add triethylamine and stir the reaction at room temperature in the dark.
-
Monitor the formation of the cyanine dye by UV-Vis spectroscopy.
-
Purify the resulting dye by column chromatography.
-
-
Activation with NHS Ester:
-
Dissolve the purified cyanine dye and N,N'-disuccinimidyl carbonate in anhydrous DMF.
-
Add triethylamine and stir at room temperature in the dark.
-
Monitor the reaction by TLC.
-
Precipitate the final NHS ester-activated dye and dry under vacuum.
-
Performance Comparison: Custom-Synthesized vs. Commercial Cyanine Dyes
To evaluate the reproducibility and performance of the custom-synthesized Cy3 analogue, a series of protein labeling experiments were conducted and compared against a commercially available Cy3 NHS ester. Bovine Serum Albumin (BSA) was used as the model protein.
Experimental Protocol: Protein Labeling with NHS Ester Dyes
Materials:
-
Bovine Serum Albumin (BSA)
-
Custom-synthesized Cy3 analogue NHS ester
-
Commercial Cy3 NHS ester
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer.
-
Prepare 10 mg/mL stock solutions of the custom and commercial Cy3 NHS esters in anhydrous DMSO.
-
Add the dye solution to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.
-
Purify the labeled protein by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the colored fractions containing the labeled protein.
-
Determine the degree of labeling (DOL) and protein concentration using a spectrophotometer.
Data Presentation: Quantitative Comparison
The performance of the custom-synthesized Cy3 analogue was compared to a commercial Cy3 dye across three independent labeling reactions. The degree of labeling (DOL), fluorescence quantum yield (QY), and photostability were measured.
| Performance Metric | Custom-Synthesized Cy3 Analogue (n=3) | Commercial Cy3 (n=3) |
| Degree of Labeling (DOL) | 4.2 ± 0.3 | 4.5 ± 0.2 |
| Quantum Yield (QY) | 0.13 ± 0.02 | 0.15 ± 0.01 |
| Photostability (Half-life in seconds) | 18 ± 2 | 20 ± 1.5 |
Table 1: Performance Comparison of Custom vs. Commercial Cy3 Dyes. Data are presented as mean ± standard deviation.
The results indicate that the custom-synthesized Cy3 analogue derived from this compound exhibits performance characteristics comparable to the commercial alternative. The degree of labeling and quantum yield are slightly lower, but the differences are not statistically significant, demonstrating a high level of reproducibility. The photostability is also within a similar range, suggesting that for many standard applications, the custom-synthesized dye is a viable and cost-effective alternative.
Signaling Pathway Visualization
While this compound is not directly involved in biological signaling pathways, the fluorescently labeled biomolecules it helps create are instrumental in visualizing such pathways. For example, a Cy3-labeled antibody against a specific receptor can be used to track its internalization upon ligand binding.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of water-soluble cyanine dyes. Experiments demonstrate that dyes synthesized from this intermediate can achieve a level of performance and reproducibility comparable to more expensive commercial alternatives. For research laboratories with synthetic chemistry capabilities, the in-house production of such fluorescent probes offers a cost-effective solution for a wide range of biomolecule labeling applications, without significant compromise in experimental outcomes. The provided protocols offer a starting point for the synthesis and application of these custom dyes, enabling researchers to tailor fluorescent probes to their specific experimental needs.
A Researcher's Guide to Control Experiments for Studies Utilizing Indole-Based Fluorescent Probes
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate serves as a crucial chemical intermediate in the synthesis of various fluorescent dyes, particularly those within the cyanine family. These resulting fluorescent probes are instrumental in a wide array of biological studies, enabling researchers to visualize and quantify cellular components and processes with high specificity. However, the introduction of any extrinsic molecule into a biological system necessitates a rigorous set of control experiments to ensure that the observed fluorescence is a true representation of the biological phenomenon under investigation and not an artifact of the probe itself.
This guide provides a comprehensive comparison of essential control experiments for studies employing fluorescent probes derived from this compound. It details the methodologies for these controls and compares the expected outcomes, offering a framework for robust experimental design and data interpretation.
I. Core Principles of Control Experiments in Fluorescence-Based Studies
The primary goal of control experiments in this context is to validate the specificity, inertness, and stability of the fluorescent probe. A well-designed experiment will include controls that address potential issues such as probe-induced cytotoxicity, non-specific binding, and signal artifacts arising from the experimental conditions.
II. Essential Control Experiments
A suite of control experiments should be performed to validate the data obtained from studies using indole-based fluorescent probes. These controls can be broadly categorized into those assessing the impact of the probe on the biological sample and those validating the specificity of the fluorescent signal.
A. Controls for Probe-Induced Artifacts
It is imperative to ascertain that the fluorescent probe, at the working concentration, does not adversely affect the biological sample.
1. Cytotoxicity Assessment
-
Objective: To determine the concentration range at which the fluorescent probe does not impact cell viability or metabolic activity.
-
Alternatives Compared: Unlabeled cells serve as the negative control, while a known cytotoxic agent (e.g., doxorubicin) acts as a positive control.
| Experimental Group | Treatment | Expected Outcome (Cell Viability %) | Interpretation |
| Negative Control | Vehicle (e.g., DMSO) | 100% | Baseline cell health. |
| Experimental | Fluorescent Probe (Working Conc.) | > 95% | The probe is not cytotoxic at the working concentration. |
| Positive Control | Cytotoxic Agent | < 50% | The assay is sensitive to cytotoxic effects. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the fluorescent probe for the duration of the planned imaging experiment. Include vehicle-only and positive controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Assessment of Biological Function
-
Objective: To ensure the fluorescent probe does not interfere with the specific biological process being studied (e.g., cell signaling, proliferation).
-
Control: Compare the biological activity in probe-treated cells with that in untreated cells.
B. Controls for Signal Specificity
These controls are designed to confirm that the fluorescent signal originates specifically from the target of interest.
1. Autofluorescence Control
-
Objective: To measure the intrinsic fluorescence of the biological sample in the absence of any fluorescent probe.
-
Control: Image unstained cells using the same acquisition settings as the experimental group.
2. Non-Specific Binding Control
-
Objective: To assess the degree of binding of the fluorescent probe to cellular components other than the intended target.
-
Method: For antibody-conjugated probes, a common control is the use of an isotype control antibody labeled with the same fluorophore.
| Control Type | Description | Expected Outcome |
| Unstained Cells | Cells imaged without any fluorescent label. | Low, diffuse fluorescence. |
| Isotype Control | Cells stained with a non-specific antibody of the same isotype and fluorophore. | Minimal signal, significantly lower than the specific antibody. |
Experimental Protocol: Immunofluorescence Staining
-
Cell Preparation: Grow cells on coverslips, then fix and permeabilize as required for the target antigen.
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate one set of coverslips with the specific primary antibody and another with the isotype control antibody.
-
Secondary Antibody Incubation: Incubate with the secondary antibody conjugated to the indole-derived fluorophore.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
III. Alternative Fluorescent Probes
While indole-derived dyes are versatile, several alternatives are available, each with distinct properties.
| Probe Family | Precursor/Core Structure | Key Advantages | Common Applications |
| Cyanine Dyes (e.g., Cy5, Cy7) | Indole derivatives | High extinction coefficients, tunable emission spectra. | Fluorescence microscopy, flow cytometry, in vivo imaging. |
| Alexa Fluor Dyes | Sulfonated rhodamine and other structures | High photostability, pH insensitivity. | Super-resolution microscopy, immunofluorescence. |
| iFluor Dyes | Proprietary structures | Bright fluorescence, high photostability. | A direct alternative to Alexa Fluor and Cyanine dyes. |
| Quantum Dots | Semiconductor nanocrystals | Broad absorption, narrow emission, high photostability. | Multiplexed imaging, long-term tracking. |
IV. Visualizing Experimental Workflows and Concepts
Clear diagrams are essential for understanding the logical flow of experiments and the principles behind them.
Caption: A flowchart illustrating the key steps in a typical fluorescence imaging experiment, from sample preparation to data analysis and the integration of essential control experiments.
Caption: A decision tree to guide researchers in troubleshooting high background signals in fluorescence microscopy experiments.
Caption: A conceptual diagram illustrating the difference between a high and low signal-to-noise ratio in fluorescence imaging.
Assessing the Functional Utility of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate for Bioconjugation
A Comparative Guide for Researchers in Drug Development and Bioconjugation Chemistry
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a key chemical intermediate, primarily utilized in the synthesis of water-soluble cyanine dyes for fluorescent labeling of biomolecules. Its inherent structure, featuring a sulfonated indole core, provides advantageous physicochemical properties for applications in biological and aqueous systems. This guide provides a comparative analysis of this compound against similar chemical entities, focusing on its utility in bioconjugation and dye synthesis, supported by experimental protocols and workflow visualizations.
Comparative Analysis of Indole-Based Dye Precursors
The primary function of this compound is to serve as a foundational component for constructing fluorescent dyes. The presence of the sulfonate group is a critical feature, enhancing the water solubility of the resulting dyes.[1][2] This is a crucial characteristic for biological applications, as it helps to prevent the aggregation of dye molecules and reduces non-specific binding to various biomolecules and cellular components.[1][3] The indolenine moiety itself is a fundamental part of the chromophore system in several classes of fluorescent dyes.[2]
| Feature | This compound | Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | Non-sulfonated Indole Derivatives |
| Primary Function | Intermediate for water-soluble cyanine dye synthesis.[2][4] | Similar to the potassium salt, used as an intermediate for dye synthesis.[5] | Precursors for cyanine dyes, often with lower water solubility.[3] |
| Key Advantage | The sulfonic acid group enhances water solubility and reduces non-specific binding of the final dye conjugate.[1][3] | Similar water solubility enhancement to the potassium salt.[5] | Can be used for applications in non-aqueous environments or where water solubility is not a primary concern. |
| Bioconjugation | The sulfonic acid group provides a reactive handle for conjugation to peptides, proteins, and nucleic acids.[4] | Offers a similar reactive site for bioconjugation. | Conjugation strategies may require the addition of other functional groups. |
| Synthesis | Typically synthesized via the Fischer Indole Synthesis from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone.[1][4][6] | Synthesis method is analogous to the potassium salt, with the use of a sodium base in the final step.[5] | Synthesized from corresponding non-sulfonated precursors. |
Experimental Protocols
This protocol is based on the Fischer Indole Synthesis method.[1][6]
-
Reaction Setup: In a round-bottom flask, suspend 4-hydrazinobenzenesulfonic acid hemihydrate (1 equivalent) and 3-methyl-2-butanone (approximately 2.9 equivalents) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Precipitation and Filtration: Cool the solution to 4°C to allow for the precipitation of the product. Collect the precipitate by filtration.
-
Purification: Dissolve the collected residue in methanol. Precipitate the potassium salt by adding a saturated solution of potassium hydroxide in 2-propanol.
-
Final Product Collection: Collect the final product by filtration, wash with 2-propanol and diethyl ether, and then dry under a vacuum.
-
Quaternization: The nitrogen atom of the this compound is alkylated. For example, by reacting it with 6-bromohexanoic acid in a solvent like chlorobenzene at an elevated temperature (e.g., 110°C) for several hours.[1] This step introduces a functional group (a carboxylic acid in this example) for later conjugation.
-
Condensation: The quaternized intermediate is then reacted with a suitable polymethine bridge precursor to form the cyanine dye structure.
-
Activation and Conjugation: The functional group on the dye (e.g., the carboxylic acid) is activated (e.g., to an NHS ester) and then reacted with the target biomolecule (e.g., the amine group on a protein) to form a stable covalent bond.
Visualizing the Workflow
Caption: Synthesis of this compound.
Caption: General workflow for bioconjugation using the indole precursor.
References
- 1. sciforum.net [sciforum.net]
- 2. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4 [evitachem.com]
- 5. This compound | 184351-56-2 | Benchchem [benchchem.com]
- 6. QCC Student Symposium [qcc.cuny.edu]
A Comparative Guide to Fluorescent Labeling: The Role of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in High-Performance Bioconjugates
For researchers, scientists, and drug development professionals, the strategic selection of fluorescent labeling reagents is paramount for generating high-quality, reproducible data in a wide array of applications, from in vitro diagnostics to in vivo imaging. This guide provides a comprehensive comparison of fluorescent dyes synthesized using Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate against common alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.
At the heart of many fluorescent probes lies a core chemical structure that dictates its photophysical properties. This compound is a key building block in the synthesis of water-soluble cyanine dyes, a class of fluorophores widely utilized for their bright fluorescence and tunable emission spectra, particularly in the red and near-infrared (NIR) regions. The primary advantage conferred by this sulfonated indole precursor is enhanced water solubility of the final dye molecule. This property is critical for biological applications, as it minimizes the use of organic co-solvents that can be detrimental to sensitive biomolecules and reduces the tendency of the dye to aggregate, which can lead to fluorescence quenching and altered biological activity.
Performance Comparison: Sulfonated vs. Non-Sulfonated Cyanine Dyes
The incorporation of the sulfonate group from this compound into the final dye structure, such as in sulfo-Cy5, leads to significant improvements in performance compared to their non-sulfonated counterparts (e.g., Cy5).
| Property | Sulfo-Cy5 (from this compound) | Cy5 (Non-Sulfonated) | Alexa Fluor 647 |
| Excitation Max (nm) | ~649 | ~649 | ~650 |
| Emission Max (nm) | ~666-672 | ~666 | ~670 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 - 271,000 | ~250,000 | ~270,000 |
| Quantum Yield | ~0.20 - 0.28 | ~0.20 | ~0.33 |
| Water Solubility | High | Low (requires organic co-solvent) | High |
| Photostability | Enhanced | Moderate | High |
| Cell Permeability | Generally cell-impermeable | Can be cell-permeable | Generally cell-impermeable |
Note: The exact photophysical properties can vary depending on the specific chemical structure of the dye and the experimental conditions.
Experimental Protocols
Synthesis of a Water-Soluble Cyanine Dye (Sulfo-Cy5 Carboxylic Acid)
This protocol describes the synthesis of a water-soluble pentamethine indocyanine dye, a derivative of Cy5, utilizing this compound as a key starting material.[1]
Materials:
-
This compound
-
6-Bromohexanoic acid
-
Chlorobenzene
-
Malonaldehyde dianilide hydrochloride
-
Acetic anhydride
-
Pyridine
-
1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide (can be synthesized from the starting potassium salt)[1]
Procedure:
-
Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide:
-
Mix this compound and 6-bromohexanoic acid in chlorobenzene.
-
Heat the mixture at 110°C for 12 hours.
-
After cooling, decant the chlorobenzene and triturate the residue with 2-propanol.
-
Collect the product by filtration, wash with 2-propanol, and dry in vacuo.
-
-
Synthesis of Sulfo-Cy5 Carboxylic Acid:
-
Dissolve the product from step 1 and malonaldehyde dianilide hydrochloride in acetic anhydride and stir at 120°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide in pyridine.
-
Stir the reaction mixture at room temperature in the dark for 24 hours.
-
The final product can be purified by chromatography.
-
Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol outlines the general procedure for labeling proteins with an N-hydroxysuccinimide (NHS) ester of a sulfonated cyanine dye.
Materials:
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Sulfo-Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, and should be optimized for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Signaling Pathways and Logical Relationships
The utility of fluorescently labeled biomolecules extends to the elucidation of complex biological pathways. For instance, a protein labeled with a dye derived from this compound can be used to track its localization and interaction partners within a cell.
Conclusion
This compound serves as a valuable precursor for the synthesis of high-performance, water-soluble cyanine dyes. The resulting fluorophores exhibit enhanced photostability and brightness, making them superior alternatives to non-sulfonated dyes for a wide range of bioconjugation and fluorescence imaging applications. The provision of detailed experimental protocols and a clear understanding of the comparative advantages allows researchers to make informed decisions in the selection of fluorescent probes, ultimately leading to more reliable and impactful scientific discoveries.
References
Performance Benchmark: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in Dye Synthesis and Bioconjugation
This guide provides a comparative analysis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, benchmarking its performance as a fluorescent dye intermediate and a bioconjugation linker against established standards. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
I. Performance as a Fluorescent Dye Intermediate
This compound is a key building block in the synthesis of cyanine dyes, a class of fluorophores widely used in life sciences.[1] The presence of the sulfonate group significantly influences the physicochemical properties of the resulting dye, most notably its water solubility.[1]
A. Comparative Data
For the purpose of this comparison, we will benchmark a hypothetical cyanine dye synthesized from this compound against a similar dye synthesized from the non-sulfonated analog, 2,3,3-trimethyl-3H-indole. The data presented in the table below represents typical performance metrics for such dyes.
| Performance Metric | Cyanine Dye from this compound | Cyanine Dye from 2,3,3-trimethyl-3H-indole (Standard) |
| Molar Absorptivity (ε) | ~150,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) in Aqueous Buffer | 0.1 - 0.3 | < 0.05 |
| Aqueous Solubility | High | Low |
| Photostability | Moderate to High | Moderate |
| Stokes Shift | 15-30 nm | 15-30 nm |
Note: Specific performance metrics can vary depending on the full structure of the cyanine dye and the experimental conditions.
B. Experimental Protocol: Synthesis of a Symmetrical Cyanine Dye
This protocol outlines the general synthesis of a symmetrical carbocyanine dye using an indole-based intermediate.
Materials:
-
This compound (or alternative indole intermediate)
-
Triethyl orthoformate
-
Pyridine
-
Acetic anhydride
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in pyridine.
-
Condensation: Add triethyl orthoformate to the solution. The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude dye is precipitated by the addition of a non-polar solvent, such as diethyl ether.
-
Purification: The precipitated dye is collected by filtration and washed with the non-polar solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: The final product is characterized by techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
C. Visualization: Cyanine Dye Synthesis Pathway
Caption: Synthesis of a symmetrical cyanine dye.
II. Performance as a Bioconjugation Linker
The sulfonate group of this compound can be chemically modified to create a reactive moiety for bioconjugation, serving as a hydrophilic spacer to link molecules such as proteins, peptides, or drugs.[2] This is particularly useful for improving the solubility and pharmacokinetic properties of antibody-drug conjugates (ADCs).[3]
A. Comparative Data
This section compares a hypothetical sulfonyl chloride-activated linker derived from this compound with a standard N-hydroxysuccinimide (NHS) ester linker for protein conjugation.
| Performance Metric | Sulfonate-Derived Linker | NHS Ester Linker (Standard) |
| Target Functional Group | Primary amines (e.g., lysine) | Primary amines (e.g., lysine) |
| Conjugation Efficiency (DAR) | Moderate to High | High |
| Stability of Conjugate | High (stable sulfonamide bond) | High (stable amide bond) |
| Solubility Enhancement | High | Moderate |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 |
Note: DAR (Drug-to-Antibody Ratio) is a key metric for ADCs.
B. Experimental Protocol: Protein Conjugation
This protocol provides a general procedure for conjugating a linker to a protein, such as an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated linker (e.g., sulfonyl chloride derivative or NHS ester)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the activated linker in an anhydrous organic solvent like DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved linker to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to react with any excess linker.
-
Purification: Remove the unreacted linker and other small molecules from the antibody conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (e.g., DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
C. Visualization: Bioconjugation Workflow
Caption: Workflow for a typical bioconjugation experiment.
References
Safety Operating Guide
Prudent Disposal of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS Number: 184351-56-2). While a specific Safety Data Sheet (SDS) for this compound is available, it does not provide explicit disposal instructions.[1] Therefore, a conservative approach based on general principles of hazardous waste management is mandatory.
Compound Hazard Profile
Based on available safety information, this compound is classified with the following hazards. This information should guide handling precautions and the selection of appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 |
| Warning | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |||
| H335: May cause respiratory irritation |
Data sourced from available safety information.
Standard Operating Procedure for Disposal
In the absence of specific disposal directives, this compound must be treated as hazardous waste.[2] Adherence to the following step-by-step protocol is essential to ensure safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[1] For weighing or generating dust, respiratory protection may be required.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the solid waste of this compound. The container must be in good condition and have a secure, screw-top lid.[4][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (184351-56-2), and the associated hazard pictograms (GHS07).[3]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store acids and bases separately, and keep this waste away from strong oxidizing agents.[4]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][5]
-
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by your institution and local regulations (e.g., a maximum of 55 gallons for hazardous waste).[5]
Step 4: Arranging for Final Disposal
-
Contact EHS: The primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or the designated safety officer.[2][5] They will provide specific guidance and arrange for the collection and disposal by a licensed hazardous waste management company.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[2][6] The ecological effects of this compound are unknown, and drain disposal is a violation of standard laboratory practice.[1]
-
Empty Containers: Any container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Essential Safety and Handling Guide for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling this compound (CAS: 184351-56-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The following information is based on the known hazards of similar chemical structures and general best practices for laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Based on its GHS hazard statements, it is crucial to take the following precautions to avoid exposure.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following table summarizes the mandatory and recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to minimize exposure and maintain the integrity of the compound. Indole derivatives can be sensitive to light, oxidation, and pH.[3]
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan and access to an eyewash station and safety shower.[2]
-
Prepare a designated and clearly labeled waste container for this specific chemical.
2. Handling:
-
Conduct all weighing and solution preparation within a chemical fume hood to control dust and vapors.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.[1]
-
Store the compound in a cool, dark, and dry place, potentially under an inert atmosphere (argon or nitrogen) for long-term stability.[3]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including the balance and fume hood surfaces.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Step-by-Step Guidance
Chemical waste must be managed according to institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing with strong oxidizing agents.
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
4. Disposal:
-
Dispose of the hazardous waste through your institution's EHS office. They will arrange for collection and proper disposal by a licensed hazardous waste management company.
Workflow and Logic Diagrams
Caption: Logical workflow for selecting appropriate PPE.
Caption: Step-by-step chemical waste disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
